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  • Product: N-(3-Methoxy-benzyl)-guanidine
  • CAS: 46228-51-7

Core Science & Biosynthesis

Foundational

physicochemical properties of substituted benzylguanidines

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzylguanidines for Drug Development Authored by: Gemini, Senior Application Scientist Abstract Substituted benzylguanidines represent a pivot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Benzylguanidines for Drug Development

Authored by: Gemini, Senior Application Scientist

Abstract

Substituted benzylguanidines represent a pivotal class of compounds in medicinal chemistry, anchored by the highly basic and versatile guanidinium group. The guanidine moiety is a critical pharmacophore in numerous biologically active molecules, prized for its ability to engage in multiple non-covalent interactions such as hydrogen bonding and salt bridges.[1][2][3] However, the inherent properties of this group—namely its high basicity and polarity—present significant challenges in drug design, particularly concerning membrane permeability and oral bioavailability.[4] This guide provides an in-depth exploration of the core , offering a framework for researchers and drug development professionals to understand and manipulate these characteristics. We will delve into the causal relationships between chemical structure, lipophilicity, ionization, and solubility, providing both theoretical grounding and practical, field-proven experimental protocols. The objective is to empower scientists to rationally design and optimize benzylguanidine derivatives with improved pharmacokinetic and pharmacodynamic profiles.

The Guanidinium Group: A Double-Edged Sword in Drug Design

The guanidine group is a privileged scaffold in medicinal chemistry.[5] Its Y-shaped, planar geometry and delocalized positive charge (in its protonated form) allow it to act as a potent, multi-directional hydrogen bond donor and to form strong electrostatic interactions with negatively charged residues like aspartate or glutamate in protein binding pockets.[2][3] These interactions are fundamental to the biological activity of many natural and synthetic compounds, from antihypertensives to antiviral agents.[1][6]

However, this same feature is a primary obstacle. The guanidinium group has a very high pKa (typically ~13.5), meaning it is almost exclusively protonated and positively charged at physiological pH.[4] This charge significantly increases hydrophilicity, which can drastically reduce a molecule's ability to cross lipidic biological membranes, leading to poor absorption and limited access to intracellular targets. Therefore, the central challenge in designing benzylguanidine-based drugs lies in balancing the beneficial receptor-binding contributions of the guanidinium group with the physicochemical properties required for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[7][8]

Synthetic Strategies: Building the Benzylguanidine Core

The synthesis of substituted benzylguanidines is a foundational step that dictates the feasibility of exploring structure-activity relationships. The most common and robust approach involves the guanylation of a primary or secondary benzylamine with a suitable guanidinylating agent. The choice of agent is critical and depends on the reactivity of the amine and the desired reaction conditions.

A widely adopted strategy utilizes tert-butoxycarbonyl (Boc)-protected guanidinylating agents.[9] This method offers excellent control by masking the high basicity of the guanidine group during synthesis, which allows for milder reaction conditions and simplifies purification.[9] The overall process involves two main steps: the initial guanylation followed by acid-mediated deprotection to yield the final guanidine salt.[9]

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Deprotection Amine Substituted Benzylamine (R-CH₂-NH₂) Guanylation Nucleophilic Attack Amine->Guanylation Agent Boc-Protected Guanidinylating Agent Activation Activation (e.g., TCT, HgCl₂) Agent->Activation Activation->Guanylation Activated Agent ProtectedGuanidine N,N'-di-Boc-N''-benzylguanidine Guanylation->ProtectedGuanidine Acid Acidolysis (e.g., TFA in DCM) ProtectedGuanidine->Acid Purified Intermediate FinalProduct Substituted Benzylguanidine (Salt Form) Acid->FinalProduct

Caption: General workflow for the synthesis of substituted benzylguanidines.

Key Physicochemical Properties and Their Interplay

The biological fate of a drug is governed by a complex interplay of its physicochemical properties.[10] For substituted benzylguanidines, the most critical parameters to control are lipophilicity and ionization state, as these directly influence solubility, permeability, and ultimately, bioavailability.

Lipophilicity: Navigating the Membrane Barrier

Lipophilicity is arguably the most important physical property influencing a drug's pharmacokinetics.[10] It describes the affinity of a molecule for a lipid-like environment versus an aqueous one. This property is crucial for passive diffusion across cellular membranes.[11]

  • Partition Coefficient (logP): This is the measure of lipophilicity for the neutral, un-ionized form of a compound. It is the logarithm of the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[12]

  • Distribution Coefficient (logD): This is a more physiologically relevant measure as it accounts for all forms of the molecule (ionized and un-ionized) at a specific pH.[13] For a basic compound like a benzylguanidine, logD is highly dependent on pH. At lower pH values where the molecule is fully protonated, its logD will be significantly lower (more hydrophilic) than its logP.

The substitution pattern on the benzyl ring is the primary tool for modulating lipophilicity. Adding non-polar, hydrophobic substituents (e.g., alkyl chains, halogens) will increase logP/logD, while adding polar groups (e.g., hydroxyl, carboxyl) will decrease it.

Table 1: Predicted Physicochemical Properties of Exemplar Substituted Benzylguanidines

Substituent (para-position)Molecular FormulacLogP (Predicted)pKa (Predicted)
-H (Unsubstituted)C₈H₁₁N₃0.85~13.5
-Cl (Chloro)C₈H₁₀ClN₃1.55~13.2
-OCH₃ (Methoxy)C₉H₁₃N₃O0.90~13.6
-NO₂ (Nitro)C₈H₁₀N₄O₂0.95~12.9

Note: cLogP and pKa values are estimations from computational models and serve for illustrative comparison. Actual experimental values may vary.

Ionization (pKa): The Engine of Solubility and Interaction

The pKa determines the extent to which a molecule is ionized at a given pH. The guanidine group's high pKa ensures it is protonated at physiological pH (7.4), forming the guanidinium cation. This has profound consequences:

  • Solubility: The charged guanidinium group dramatically increases aqueous solubility. This is beneficial for formulation but can be detrimental to membrane permeability.

  • Receptor Binding: The positive charge is often essential for the molecule's pharmacodynamic effect, enabling strong ionic interactions with target receptors.[3]

While the guanidine pKa is consistently high, substituents on the benzyl ring can induce subtle but significant electronic effects. Electron-withdrawing groups (like -NO₂ or -Cl) can slightly lower the pKa by pulling electron density away from the guanidine moiety, making it a slightly weaker base. Conversely, electron-donating groups (like -OCH₃) can slightly increase it.[14] While these shifts may seem small, they can influence the molecule's overall properties. In some cases, bioisosteric replacement of the guanidine with a less basic group like an acylguanidine may be necessary to improve pharmacokinetic properties.[4][15]

Experimental Protocols for Core Property Determination

Trustworthy data is the bedrock of drug development. The following protocols outline standardized, self-validating methods for determining key physicochemical parameters.

Protocol: Determination of logD₇.₄ (Shake-Flask Method)

This protocol describes the gold-standard "shake-flask" method for determining the distribution coefficient at pH 7.4. The causality is direct: by measuring the compound's concentration in two immiscible phases at equilibrium, we directly quantify its partitioning behavior.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate n-octanol with this buffer and, conversely, pre-saturate the pH 7.4 buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. Causality: Pre-saturation prevents volume changes during the experiment, ensuring the measured concentrations reflect true partitioning.

  • Stock Solution: Prepare a stock solution of the substituted benzylguanidine at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and the pre-saturated pH 7.4 buffer (e.g., 5 mL of each). Add a small, known amount of the compound's stock solution.

  • Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a sample from both the n-octanol and the aqueous buffer layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log ( [Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare & Pre-saturate n-Octanol and Buffer (pH 7.4) C 3. Add Phases & Compound to Vial A->C B 2. Prepare Compound Stock Solution B->C D 4. Shake to Equilibrate C->D E 5. Centrifuge to Separate Phases D->E F 6. Sample Each Phase E->F G 7. Quantify Concentration (HPLC-UV) F->G H 8. Calculate logD G->H

Caption: Experimental workflow for logD determination via the shake-flask method.

Protocol: Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa. It works by monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added, allowing for the identification of the inflection point corresponding to the pKa.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the benzylguanidine salt and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode and a magnetic stir bar.

  • Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the first derivative of the titration curve, where the inflection point corresponds to the pH at which half of the compound is protonated.

The Nexus of Physicochemical Properties and Biological Activity

The ultimate goal of tuning physicochemical properties is to optimize a compound's biological activity and pharmacokinetic profile. This is the core of Structure-Activity Relationship (SAR) studies.[16] For benzylguanidines, SAR exploration often revolves around the substituents on the benzyl ring.

For example, studies on N,N'-diarylguanidines have shown that hydrophobic substituents are generally preferred over hydrophilic ones for sigma receptor affinity.[17] However, there is a limit, as substituents that are too bulky can decrease affinity.[17] Furthermore, electroneutral substituents are often favored over those that are strongly electron-donating or withdrawing.[17] This highlights a critical optimization challenge: a substituent added to increase lipophilicity (and thus, potentially, membrane permeability) might simultaneously alter the electronic environment of the guanidine group, potentially reducing its binding affinity.

This complex relationship necessitates an iterative design process where modifications are made to influence one property, and the resulting effects on all other properties and biological activity are carefully measured.

G cluster_physchem Physicochemical Impact cluster_bio Biological Consequence Mod Structural Modification (e.g., Add Substituent 'X' to Benzyl Ring) Lipophilicity Change in Lipophilicity (logP / logD) Mod->Lipophilicity pKa Change in Ionization (pKa) Mod->pKa Solubility Change in Solubility Lipophilicity->Solubility ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Lipophilicity->ADME pKa->Solubility Activity Pharmacological Activity (Potency, Selectivity) pKa->Activity Receptor Binding Solubility->ADME ADME->Activity Bioavailability

Caption: Logical flow of Structure-Activity Relationships for benzylguanidines.

Pharmacokinetics in Practice: The Case of O⁶-benzylguanine

O⁶-benzylguanine provides a real-world example of how these principles translate in vivo. It is an inhibitor of the DNA repair enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT).[18] Pharmacokinetic studies in humans have shown that O⁶-benzylguanine is rapidly eliminated from plasma.[19] It is also metabolized to O⁶-benzyl-8-oxoguanine, a metabolite that is an equally potent inhibitor of AGT and has a longer half-life, contributing significantly to the overall pharmacodynamic effect.[19][20] Such studies are critical for understanding how the parent drug and its metabolites behave in the body, information that is directly linked to their underlying physicochemical properties.

Conclusion for the Drug Developer

The successful design of substituted benzylguanidine drug candidates is a multi-parameter optimization challenge.[8] The potent binding capabilities of the guanidinium group must be carefully balanced against the need for adequate lipophilicity and controlled ionization to achieve a favorable pharmacokinetic profile. A deep understanding of the causal links between a substituent's electronic and steric properties and the resulting changes in logD, pKa, and solubility is essential. By employing robust synthetic strategies and rigorous experimental determination of these core physicochemical properties, researchers can navigate the complex chemical space of substituted benzylguanidines to develop safer and more effective therapeutics.

References

  • Physical Properties in Drug Design. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Spiro, T. P., et al. (1999). O6-benzylguanine in humans: metabolic, pharmacokinetic, and pharmacodynamic findings. Clinical Cancer Research. Retrieved February 4, 2026, from [Link]

  • Wach, S., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. MDPI. Retrieved February 4, 2026, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved February 4, 2026, from [Link]

  • Preparation of substituted guanidines. (n.d.). Google Patents.
  • Understanding LogP and LogD in Lipophilicity. (n.d.). Scribd. Retrieved February 4, 2026, from [Link]

  • Applications of Guanidine in Pharmaceutical Field. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 4, 2026, from [Link]

  • The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry. Retrieved February 4, 2026, from [Link]

  • Selected examples of guanidine-based drugs. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Lipophilicity (LogD7.4) of N-Aryl Benzo. (2018). Juniper Publishers. Retrieved February 4, 2026, from [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. Retrieved February 4, 2026, from [Link]

  • Guanidine group: Definition and pharmaceutical applications. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved February 4, 2026, from [Link]

  • Ostrovsky, D. V., et al. (1998). Pharmacokinetics of O6-benzylguanine (NSC637037) and its metabolite, 8-oxo-O6-benzylguanine. Clinical Cancer Research. Retrieved February 4, 2026, from [Link]

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2010). Expert Opinion on Drug Discovery. Retrieved February 4, 2026, from [Link]

  • Lecture #2 Physicochemical Properties of Drug Molecules UI Creates 2024. (2024). YouTube. Retrieved February 4, 2026, from [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). PMC. Retrieved February 4, 2026, from [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. (2017). PMC. Retrieved February 4, 2026, from [Link]

  • Advanced Analytical Strategies for the Characterisation of Biotherapeutics. (2022). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Acylguanidines as bioisosteric groups in argininamide-type neuropeptide Y Y1 and Y2 receptor antagonists: synthesis, stability. (n.d.). University of Regensburg. Retrieved February 4, 2026, from [Link]

  • Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved February 4, 2026, from [Link]

  • A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Synthesis of substituted benzene rings I. (n.d.). Khan Academy. Retrieved February 4, 2026, from [Link]

  • Ewesuedo, R. B., & Dolan, M. E. (2000). Pharmacokinetics of oral O6-benzylguanine and evidence of interaction with oral ketoconazole in the rat. Cancer Chemotherapy and Pharmacology. Retrieved February 4, 2026, from [Link]

  • Synthesis of N‑Alkyl Substituted Benzimidazoquinazolinones. (2024). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars. (n.d.). PMC. Retrieved February 4, 2026, from [Link]

  • Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. (2023). ACS Omega. Retrieved February 4, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of N,N'-di-o-tolylguanidine Analogues, High-Affinity Ligands for the Haloperidol-Sensitive Sigma Receptor. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

  • Pharmacokinetics of 125-I-labelled meta-iodo-benzyl-guanidine (mIBG) on NMRI mice and wistar rats. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • Physiochemical Properties in Drug Discovery. (2022). YouTube. Retrieved February 4, 2026, from [Link]

  • Synthesis of substituted benzene rings II. (n.d.). Khan Academy. Retrieved February 4, 2026, from [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. Retrieved February 4, 2026, from [Link]

  • N-Edited Guanine Isosteres. (2023). PMC. Retrieved February 4, 2026, from [Link]

  • The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. (2024). YouTube. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Guanidine-Containing Compounds: A Case Study Approach with N-(3-Methoxy-benzyl)-guanidine

Introduction: The Challenge and Imperative of Mechanism of Action Discovery In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges. Among the most cr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Imperative of Mechanism of Action Discovery

In the landscape of modern drug discovery, the journey from a hit compound to a clinical candidate is fraught with challenges. Among the most critical hurdles is the elucidation of its mechanism of action (MOA).[1] A defined MOA is not merely an academic exercise; it is the bedrock upon which a successful therapeutic program is built, informing efficacy, safety, patient selection, and potential combination therapies. This is particularly true for compounds identified through phenotypic screening, a powerful, unbiased approach that prioritizes functional outcomes in complex biological systems over preconceived molecular targets.[2][3][4]

This guide provides a comprehensive, technically-grounded framework for discovering the MOA of novel bioactive compounds. While we will use the specific, yet under-characterized molecule, N-(3-Methoxy-benzyl)-guanidine , as a conceptual case study, the principles, workflows, and experimental designs detailed herein are broadly applicable to a wide range of chemical entities.

The guanidinium group, a key feature of our case molecule, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[5][6] Its basicity and ability to form strong hydrogen bonds allow it to interact with various biological targets, including enzymes, ion channels, and nucleic acids.[6][7] This inherent promiscuity underscores the need for a systematic and multi-pronged approach to pinpoint its specific MOA. Recent studies on guanidine derivatives have revealed diverse activities, from antimicrobial actions that disrupt bacterial membranes to the inhibition of carbonic anhydrase VII for neuropathic pain, highlighting the therapeutic potential locked within this chemical class.[8][9]

This document is structured to guide researchers through a logical, iterative process of hypothesis generation, target identification, and pathway validation. We will delve into the causality behind experimental choices, emphasizing self-validating protocols and the integration of cutting-edge 'omics' technologies to build a robust, evidence-based understanding of a compound's biological activity.

Part 1: Foundational Analysis and Hypothesis Generation

The initial phase of any MOA study is characterized by broad, information-gathering experiments designed to generate testable hypotheses. The goal is to move from a general phenotypic observation to a more focused set of potential biological targets or pathways.

In Silico Profiling and Structural Analogue Analysis

Before embarking on wet-lab experiments, significant insight can be gained through computational methods. These approaches leverage vast databases of known drug-target interactions to predict the likely biological activity of a novel compound.

  • Rationale: By comparing the structure of N-(3-Methoxy-benzyl)-guanidine to molecules with known targets, we can generate an initial, ranked list of potential protein interactors. This is a cost-effective and rapid way to prioritize experimental efforts.

  • Methodology:

    • Utilize computational platforms such as the Open Targets Platform, which integrates public datasets to score target-disease associations.[10]

    • Employ similarity searching algorithms (e.g., Tanimoto similarity) against chemical databases like ChEMBL and PubChem to identify structurally related compounds with annotated biological activities.

    • Leverage machine learning-based prediction tools that analyze chemical structures to infer potential targets.[11]

  • Expected Output: A prioritized list of potential target classes (e.g., GPCRs, kinases, ion channels) and specific protein candidates. For a benzylguanidine structure, this might highlight targets such as voltage-gated ion channels or transporters known to interact with similar motifs.[7]

Broad Phenotypic Screening

Phenotypic screening is the cornerstone of modern, target-agnostic drug discovery.[3][12] It involves testing the compound across a diverse array of cell-based assays to create a "fingerprint" of its biological effects.

  • Rationale: A broad phenotypic profile can reveal unexpected activities and provide crucial clues about the compound's MOA. For example, observing activity in a neuronal cell line but not a liver cell line immediately narrows the search space.

  • Methodology:

    • Cell Panel Screening: Test the compound against a large, diverse panel of human cancer cell lines (e.g., the NCI-60 panel) or other specialized cell panels.

    • High-Content Imaging (HCI): Utilize HCI to quantify multi-parametric phenotypic changes in cells upon compound treatment.[12] Parameters can include cell morphology, organelle health, protein localization, and cell cycle status.

  • Data Interpretation: The resulting data should be analyzed for patterns. Does the compound selectively affect cells from a particular tissue of origin? Does the HCI data point towards a specific cellular process, such as apoptosis, autophagy, or cytoskeletal disruption?

The overall workflow for this initial phase is designed to efficiently narrow the field of possibilities before committing to more resource-intensive studies.

G cluster_0 Part 1: Hypothesis Generation A Novel Compound N-(3-Methoxy-benzyl)-guanidine B In Silico Profiling (Similarity Search, ML Models) A->B C Broad Phenotypic Screening (Cell Panels, High-Content Imaging) A->C D Prioritized List of Potential Target Classes B->D E Characteristic Phenotypic Fingerprint C->E F Integrated Hypothesis: Potential MOA D->F E->F

Caption: Workflow for initial hypothesis generation in MOA discovery.

Part 2: Target Deconvolution and Validation

With a set of working hypotheses, the next stage involves definitively identifying the direct molecular target(s) of the compound. This process, known as target deconvolution, employs a range of sophisticated biochemical and genetic techniques.[13]

Chemoproteomic Approaches

Chemoproteomics aims to identify the proteins that physically interact with a small molecule in a complex biological sample, such as a cell lysate or even intact cells.[1]

  • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a classic and powerful method for target identification.[14][15]

    • Rationale: By immobilizing the compound on a solid support, it can be used as "bait" to capture its binding partners from a cell lysate. These captured proteins are then identified by mass spectrometry. This provides direct evidence of a physical interaction.

    • Protocol: AC-MS for N-(3-Methoxy-benzyl)-guanidine

      • Probe Synthesis: Synthesize an analogue of N-(3-Methoxy-benzyl)-guanidine that incorporates a linker arm and a reactive group (e.g., an amine or carboxylic acid) for immobilization, distal to the core pharmacophore.

      • Immobilization: Covalently attach the synthesized probe to activated chromatography beads (e.g., NHS-activated sepharose).

      • Lysate Preparation: Prepare a native protein lysate from a cell line identified as sensitive in the phenotypic screen.

      • Affinity Capture: Incubate the lysate with the compound-conjugated beads. As a crucial control, also incubate lysate with unconjugated beads.

      • Competitive Elution: To distinguish specific binders from non-specific ones, perform an elution step using a high concentration of the free, unmodified N-(3-Methoxy-benzyl)-guanidine. This will displace specifically bound proteins.

      • Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.

      • Elution & Digestion: Elute the remaining bound proteins (often using a denaturant like SDS), digest them into peptides with trypsin.

      • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

    • Data Analysis: True targets should be significantly enriched on the compound-conjugated beads compared to the control beads and should be specifically eluted by the free compound.

G cluster_1 Affinity Chromatography Workflow A Immobilized Compound Probe B Cell Lysate Incubation A->B C Extensive Washing B->C D Competitive Elution (Free Compound) C->D Isolates Specific Binders E Denaturing Elution C->E Isolates All Binders F Protein Digestion (Trypsin) D->F E->F G LC-MS/MS Analysis F->G H Identified Specific Binding Proteins G->H

Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.

  • Other Chemoproteomic Methods: Techniques like Capture Compound Mass Spectrometry (CCMS) offer alternatives that can capture weak or transient interactions and are applicable to challenging targets like membrane proteins.[16]

Genetic Approaches for Target Validation

Genetic methods provide orthogonal validation for candidate targets identified through biochemical means. The principle is that if a protein is the true target of a drug, genetically removing or overexpressing that protein should alter the cell's sensitivity to the drug.

  • CRISPR-based Screens: CRISPR-Cas9 technology has revolutionized functional genomics and is a powerful tool for target validation.[17][18][19][20]

    • Rationale: A genome-wide CRISPR knockout screen can identify genes that, when deleted, confer resistance to a cytotoxic compound. If knocking out a gene prevents the compound from working, that gene's product is likely required for the compound's activity, making it a strong candidate for the direct target or a critical downstream effector.

    • Methodology: CRISPR Resistance Screen

      • Library Transduction: Introduce a genome-wide pooled CRISPR knockout library (containing thousands of different single-guide RNAs, sgRNAs) into a population of sensitive cells using lentivirus.

      • Compound Selection: Treat the cell population with a lethal concentration of N-(3-Methoxy-benzyl)-guanidine over several passages.

      • Genomic DNA Extraction: Isolate genomic DNA from the surviving, resistant cell population.

      • Sequencing: Use next-generation sequencing to identify and quantify the sgRNAs that are enriched in the resistant population compared to an untreated control population.

    • Data Analysis: Genes whose sgRNAs are significantly enriched are considered "hits." The top hit is a strong candidate for the direct target of the compound.

Technique Principle Key Advantage Key Limitation
AC-MS Biochemical pull-downDirect evidence of physical bindingRequires chemical modification of the compound
CRISPR Screen Genetic perturbationUnbiased, genome-wide, in-cell contextIdentifies essential pathway members, not just the direct target
Thermal Proteome Profiling Ligand-induced thermal stabilizationNo compound modification neededMay miss targets that don't show thermal shifts

Table 1: Comparison of primary target deconvolution techniques.

Part 3: Pathway Elucidation and Mechanistic Deep Dive

Identifying the direct target is a major milestone, but understanding the full mechanism of action requires placing that target within its broader biological context. This involves elucidating the downstream signaling pathways that are modulated by the compound-target interaction.

Transcriptomics (RNA-Seq)

RNA sequencing (RNA-seq) provides a global snapshot of how a compound alters gene expression.[21][22] This can reveal the cellular processes and pathways that are activated or inhibited in response to treatment.

  • Rationale: The pattern of gene expression changes following compound treatment can be compared to known patterns associated with specific signaling pathways, providing a powerful method for inferring the compound's MOA.[23][24]

  • Protocol: Differential Gene Expression Analysis

    • Cell Treatment: Treat sensitive cells with N-(3-Methoxy-benzyl)-guanidine at a relevant concentration (e.g., EC50) and for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

    • RNA Extraction & Library Prep: Isolate high-quality RNA from the cells and prepare sequencing libraries.

    • Sequencing: Perform deep sequencing using a platform like Illumina.

    • Data Analysis:

      • Align reads to the reference genome and quantify gene expression levels.

      • Perform differential expression analysis to identify genes that are significantly up- or down-regulated by the compound.

      • Use pathway analysis tools (e.g., GSEA, IPA) to identify biological pathways that are significantly enriched among the differentially expressed genes.[25][26]

Phosphoproteomics

Many signaling pathways are regulated by protein phosphorylation. Phosphoproteomics allows for the quantitative analysis of thousands of phosphorylation events simultaneously, providing a direct readout of kinase and phosphatase activity.[27][28][29]

  • Rationale: If a compound inhibits a kinase, for example, the phosphorylation of that kinase's substrates will decrease. Phosphoproteomics can identify these changes, directly implicating specific signaling cascades.[30] This is a more direct measure of pathway activity than transcriptomics.

  • Methodology: Quantitative Phosphoproteomics (e.g., using TMT labeling)

    • Cell Treatment and Lysis: Treat cells as in the RNA-seq experiment. Lyse the cells under conditions that preserve phosphorylation.

    • Protein Digestion: Digest proteins into peptides.

    • Phosphopeptide Enrichment: Use techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) to enrich for phosphorylated peptides.

    • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS to identify the phosphorylation sites and quantify their abundance across different treatment conditions.

  • Data Interpretation: Changes in the phosphorylation status of key signaling proteins (e.g., MAPK, AKT, STAT proteins) can definitively map the compound's impact on cellular signaling networks.

The integration of these 'omics' datasets provides a powerful, systems-level view of the compound's mechanism of action.

G cluster_2 Part 3: Pathway Elucidation A Validated Target B Compound Treatment of Cells A->B C Transcriptomics (RNA-Seq) B->C D Phosphoproteomics (LC-MS/MS) B->D E Differential Gene Expression Profile C->E F Altered Phosphorylation Signatures D->F G Bioinformatics & Pathway Analysis E->G F->G H Detailed Mechanism of Action: Target -> Pathway -> Phenotype G->H

Caption: Integrated 'omics' workflow for pathway elucidation.

Conclusion

The discovery of a drug's mechanism of action is a complex but essential endeavor that transforms a bioactive "hit" into a rationally developed therapeutic candidate. The process is not linear but iterative, with findings from one experiment informing the design of the next. By systematically integrating computational, biochemical, genetic, and systems-level 'omics' approaches, researchers can build a robust, multi-faceted understanding of how a novel compound, such as N-(3-Methoxy-benzyl)-guanidine, exerts its biological effects. This in-depth technical guide provides a validated framework for this critical phase of drug discovery, emphasizing the causal logic and self-validating nature of a well-designed MOA elucidation strategy.

References

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (2023). Microbiology Spectrum. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels. (n.d.). PubMed. [Link]

  • Mechanism of action. (n.d.). Wikipedia. [Link]

  • Biologically active guanidine alkaloids. (2024). ScienceOpen. [Link]

  • Guanidine. (n.d.). Wikipedia. [Link]

  • Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. (2024). LCGC International. [Link]

  • CRISPR Screens: Approaches, Strategies, and Workflow. (n.d.). Synthego. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). PubMed. [Link]

  • Drug target inference through pathway analysis of genomics data. (2014). PMC. [Link]

  • Discovery of drug mode of action and drug repositioning from transcriptional responses. (2013). PMC. [Link]

  • Biological activities of guanidine compounds. (2009). PubMed. [Link]

  • Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. (2016). Expert Review of Proteomics. [Link]

  • RNA-Seq: a revolutionary tool for transcriptomics. (2009). Nature Reviews Genetics. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013). PMC. [Link]

  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2017). PMC. [Link]

  • 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (2022). PMC. [Link]

  • Drug discovery. (n.d.). Wikipedia. [Link]

  • The Role of Bioinformatics in Target Identification and Validation. (n.d.). World BI. [Link]

  • The Chemistry and Biology of Guanidine Natural Products. (2015). RSC Publishing. [Link]

  • Applications and Showcases of RNA Sequencing Throughout the Drug Discovery Process. (2024). Lexogen. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. (2024). Frontiers. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. (n.d.). Charles River. [Link]

  • CRISPR approaches to small molecule target identification. (2018). PMC. [Link]

  • Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. (2020). MDPI. [Link]

  • Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2024). Bio-Techne. [Link]

  • Unveiling Drug Targets with the Power of Bioinformatics Orchestration. (2024). Zifo. [Link]

  • Mechanism of Action (MOA). (n.d.). Sygnature Discovery. [Link]

  • (PDF) Transcriptomics and RNA-Seq Data Analysis. (2019). ResearchGate. [Link]

  • (PDF) Phosphoproteomics in Drug Discovery and Development. (2012). ResearchGate. [Link]

  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020). Royal Society of Chemistry. [Link]

  • Phenotypic Screening in Drug Discovery Definition & Role. (2024). Chemspace. [Link]

  • Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. (2023). MDPI. [Link]

  • The role and application of bioinformatics techniques and tools in drug discovery. (2023). Frontiers. [Link]

  • Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. (2023). MDPI. [Link]

  • Determining Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry. (1999). ACS Combinatorial Science. [Link]

  • CRISPR knockout screening for drug target identification and validation using CRISPR-Ready ioMicroglia. (n.d.). Bit Bio. [Link]

  • Machine Learning-Based Analysis of Large-Scale Transcriptomic Data Identifies Core Genes Associated with Multi-Drug Resistance. (2024). MDPI. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]

  • Biological activities of guanidine compounds. (2009). ResearchGate. [Link]

  • Drug Design and Discovery: Principles and Applications. (2017). PMC. [Link]

  • CRISPR-Cas9 screening for target identification. (n.d.). Horizon Discovery. [Link]

  • The role of phospho-proteomics in drug discovery and development. (2007). Drug Discovery Today. [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. [Link]

  • Advances in Transcriptomics. (2018). Circulation Research. [Link]

  • Target discovery using bioinformatics. (2001). Modern Drug Discovery. [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). ResearchGate. [Link]

  • Phenotypic Screening. (n.d.). Sygnature Discovery. [Link]

Sources

Foundational

In Silico Modeling of N-(3-Methoxy-benzyl)-guanidine Binding to Carbonic Anhydrase VII: A Technical Guide

Abstract This technical guide provides an in-depth, procedurally-focused framework for the in silico investigation of N-(3-Methoxy-benzyl)-guanidine as a potential ligand for human Carbonic Anhydrase VII (CA VII). The gu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth, procedurally-focused framework for the in silico investigation of N-(3-Methoxy-benzyl)-guanidine as a potential ligand for human Carbonic Anhydrase VII (CA VII). The guanidinium moiety is a privileged scaffold in medicinal chemistry, renowned for its capacity to engage in potent electrostatic and hydrogen bonding interactions.[1][2] CA VII is a compelling therapeutic target for neurological conditions, making the exploration of novel, non-classical inhibitors a high-priority research avenue.[3][4][5] This document is structured to guide researchers, computational chemists, and drug development professionals through a comprehensive workflow, encompassing target selection rationale, molecular docking, molecular dynamics simulations, and pharmacophore modeling. Each section is underpinned by field-proven insights, emphasizing not just the "how" but the critical "why" behind each methodological choice, ensuring a scientifically rigorous and reproducible approach to predicting and analyzing ligand-receptor interactions.

Introduction: The Rationale for Investigating N-(3-Methoxy-benzyl)-guanidine and Carbonic Anhydrase VII

N-(3-Methoxy-benzyl)-guanidine is a small molecule featuring two key structural motifs: a flexible benzyl group substituted with a methoxy moiety, and a highly basic guanidine group. The guanidine function is protonated at physiological pH, forming a stable guanidinium cation that is adept at forming charge-stabilized hydrogen bonds, particularly with carboxylate and phosphate groups in biological targets.[6] This ability to participate in strong, specific non-covalent interactions makes guanidine-containing compounds a versatile class of molecules in drug design.[1]

While the specific biological targets of N-(3-Methoxy-benzyl)-guanidine are not extensively documented, the broader class of benzylguanidine derivatives has shown activity against various enzymes.[4] Notably, recent studies have identified 4-(3-benzyl-guanidino)benzenesulfonamides as potent and selective inhibitors of human Carbonic Anhydrase VII (CA VII).[4] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[4][7] CA VII, in particular, is expressed in the brain and implicated in neurological disorders such as epilepsy and neuropathic pain, making it a significant therapeutic target.[3][8]

Although N-(3-Methoxy-benzyl)-guanidine lacks the sulfonamide moiety typical of classical CA inhibitors—a group known to directly coordinate with the catalytic zinc ion—its structural similarity to the active benzylguanidine compounds warrants an investigation into its potential as a non-classical inhibitor.[9] This guide will, therefore, use CA VII as the target protein to delineate a complete in silico modeling workflow designed to predict the binding mode, stability, and key interactions of this promising compound.

The Computational Workflow: A Self-Validating Cascade

Our approach is designed as a multi-step cascade, where the output of each stage informs and refines the next. This integrated workflow enhances the confidence in the final predictive model.

G cluster_sim Simulation & Analysis Phase cluster_val Validation & Interpretation PDB 1. Target Selection & Preparation (PDB: 7NC4) Docking 3. Molecular Docking (Predict Binding Pose) PDB->Docking Prepared Receptor Ligand 2. Ligand Preparation (N-(3-Methoxy-benzyl)-guanidine) Ligand->Docking Prepared Ligand MD 4. Molecular Dynamics (Assess Stability & Dynamics) Docking->MD Top Scoring Pose Pharm 5. Pharmacophore Modeling (Identify Key Features) Docking->Pharm Analysis 6. Binding Energy & Interaction Analysis MD->Analysis Trajectory Data Analysis->Pharm Refined Interactions

Caption: Integrated workflow for in silico modeling.

Part 1: Target and Ligand Preparation

Scientific integrity in computational modeling begins with meticulous preparation of the input structures. Garbage in, garbage out is a fundamental axiom; even minor structural inaccuracies can lead to profoundly misleading results.

Target Protein Preparation: Human Carbonic Anhydrase VII

The quality of the receptor structure is paramount. We will use the high-resolution crystal structure of human CA VII.

Experimental Protocol: Receptor Preparation

  • Structure Retrieval: Download the crystal structure of human CA VII from the RCSB Protein Data Bank. For this guide, we select PDB ID: 7NC4 , which is a structure of CA VII in complex with an inhibitor.[10] This provides a relevant, ligand-bound active site conformation.

  • Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Biovia Discovery Studio, UCSF Chimera). Remove all non-essential components:

    • Delete all water molecules. The role of specific, conserved water molecules can be considered in more advanced protocols, but for an initial screen, their removal simplifies the system.

    • Remove any co-crystallized ligands and ions not essential for structural integrity. Crucially, retain the catalytic Zinc (Zn²⁺) ion.

  • Structural Refinement:

    • Add hydrogen atoms, as they are typically absent in crystal structures. This step is critical for defining correct hydrogen bonding patterns.

    • Assign correct bond orders and formal charges.

    • Using a protein preparation utility (e.g., Maestro's Protein Preparation Wizard), resolve any structural issues such as missing side chains or loops. Optimize the hydrogen-bonding network by flipping relevant residues (e.g., Asn, Gln, His).

  • Protonation State Assignment: Assign protonation states for titratable residues (Asp, Glu, His, Lys, Arg) at a physiological pH of 7.4. The protonation state of histidine residues in the active site is particularly important for CA function and ligand binding.

  • Energy Minimization: Perform a restrained, brief energy minimization of the protein structure to relieve any steric clashes introduced during the preparation steps. The heavy atoms of the protein backbone should be restrained to prevent significant deviation from the crystal structure.

Ligand Preparation

The ligand must be represented in a three-dimensional, low-energy conformation with the correct ionization state.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Draw the 2D structure of N-(3-Methoxy-benzyl)-guanidine in a chemical drawing tool (e.g., ChemDraw) and import it into the modeling software. Convert the 2D structure to a 3D conformation.

  • Ionization State: The guanidine group has a pKa of ~13.6, meaning it will be almost exclusively protonated at physiological pH.[11] It is essential to model the ligand in its cationic guanidinium form.

  • Tautomers and Stereoisomers: Generate possible tautomers and stereoisomers if applicable. For N-(3-Methoxy-benzyl)-guanidine, this is straightforward, but it is a critical step for more complex molecules.

  • Energy Minimization: Perform a thorough energy minimization of the ligand's 3D structure using a suitable force field (e.g., OPLS4, MMFF94). This ensures a low-energy starting conformation for docking.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This step provides the foundational hypothesis of the binding mode.

The Causality of Docking Choices

For metalloenzymes like CA VII, standard docking protocols can fail. The coordination bond between a ligand and the active site zinc ion requires special treatment. We will utilize a docking program that is parameterized to handle such interactions, such as AutoDock4Zn or the Schrödinger Suite's Glide, which incorporates metal constraints.[3][6]

Experimental Protocol: Molecular Docking with Glide

  • Receptor Grid Generation:

    • Define the active site by selecting the co-crystallized ligand from the original PDB file (7NC4) as the center of the grid box.

    • Ensure the grid box fully encompasses the active site gorge, typically a 20x20x20 Å cube is sufficient.

    • Crucial Step: Define a positional constraint for the Zn²⁺ ion. This tells the docking algorithm that interactions with this ion are critical.

  • Ligand Docking:

    • Load the prepared ligand structure.

    • Set the docking precision to Extra Precision (XP) for a more rigorous search and scoring.

    • Enable sampling of nitrogen inversions and ring conformations to allow for ligand flexibility.

    • Under the "Constraints" tab, add a metal coordination constraint to the active site Zn²⁺ ion.

    • Execute the docking run.

  • Pose Analysis and Selection:

    • Visually inspect the top-scoring poses. A plausible binding pose should exhibit chemically sensible interactions with the active site residues.

    • Analyze the docking score (e.g., GlideScore), which estimates the binding affinity. Lower scores indicate more favorable binding.

    • Select the top-scoring, most chemically intuitive pose for the subsequent molecular dynamics simulation. The pose should show the protonated guanidinium group forming hydrogen bonds with key acceptor residues in the active site, such as Thr199.

Part 3: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations introduce dynamics, allowing us to assess the stability of the predicted binding pose over time in a simulated physiological environment.[2][12]

Rationale for MD Parameters

The choice of force field and water model is critical for accuracy. The OPLS4 force field is a robust choice for drug-like molecules and proteins.[1] The TIP3P water model provides a good balance between computational efficiency and accuracy for explicit solvent simulations.[1]

G System 1. System Building (Complex in Water Box + Ions) Min 2. Energy Minimization (Relax the system) System->Min Equil 3. Equilibration (NVT and NPT ensembles) Min->Equil Prod 4. Production MD (100 ns simulation) Equil->Prod Traj 5. Trajectory Analysis (RMSD, RMSF, H-Bonds) Prod->Traj

Caption: Molecular Dynamics simulation workflow.

Experimental Protocol: MD Simulation with GROMACS/AMBER

  • System Setup:

    • Use the selected docked complex (CA VII + N-(3-Methoxy-benzyl)-guanidine) as the starting structure.

    • Select a suitable force field (e.g., AMBER ff19SB for the protein, GAFF2 for the ligand). Generate ligand parameters using a tool like Antechamber.

    • Place the complex in a cubic or orthorhombic box of water (e.g., TIP3P water model), ensuring a minimum distance of 10 Å between the protein and the box edges.

    • Add counter-ions (e.g., Cl⁻) to neutralize the system's net charge.

  • Energy Minimization: Perform a multi-stage energy minimization. First, minimize the positions of water and ions, keeping the protein-ligand complex fixed. Then, minimize the entire system to remove any bad contacts.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) over 100 ps while keeping the volume constant. This allows the system to reach the correct temperature.

    • NPT Ensemble (Isothermal-Isobaric): Run a simulation for 1 ns at constant temperature and pressure (1 atm). This allows the system density to relax to the correct value. Positional restraints on the protein and ligand heavy atoms should be applied and gradually released during equilibration.

  • Production Run: Run the production MD simulation for at least 100 ns without any restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable RMSD indicates that the system has reached equilibrium and the ligand remains stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: Monitor the formation and duration of hydrogen bonds between the ligand and the receptor throughout the simulation.

Part 4: Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for biological activity. This can be used to understand the key aspects of our ligand's binding and to search for other potential inhibitors.[13]

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Feature Definition: Based on the docked pose and MD simulation results, identify the key interaction points. For N-(3-Methoxy-benzyl)-guanidine in the CA VII active site, these features would likely include:

    • A Positive Ionizable feature for the guanidinium group.

    • One or more Hydrogen Bond Donor features on the guanidinium nitrogens.

    • A Hydrophobic/Aromatic feature for the benzyl ring.

    • A Hydrogen Bond Acceptor feature for the methoxy oxygen.

  • Model Generation: Use a tool like Phase (Schrödinger) or LigandScout to generate a 3D pharmacophore model based on these features and their spatial relationships observed in the stable binding pose.

  • Model Validation (Conceptual): The generated pharmacophore should be consistent with the known structure-activity relationships (SAR) of CA inhibitors. For instance, the model should highlight features that interact with conserved residues in the CA active site. This model can then be used for virtual screening of compound libraries to identify novel molecules with the potential to bind to CA VII.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation.

Table 1: Molecular Docking Results

Ligand Docking Score (GlideScore) Predicted Binding Affinity (kcal/mol) Key H-Bond Interactions (Residue)

| N-(3-Methoxy-benzyl)-guanidine | -7.5 | (Estimated) | Thr199, Gln92 |

Table 2: MD Simulation Stability Metrics

Metric Average Value Fluctuation (Std. Dev.) Interpretation
Protein Backbone RMSD (Å) 1.8 Å 0.3 Å System is stable after initial equilibration.
Ligand RMSD (Å) 1.2 Å 0.5 Å Ligand remains stably bound in the active site.

| Ligand-Receptor H-Bonds | 3.5 | 1.2 | Consistent hydrogen bonding network maintained. |

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous in silico workflow for modeling the binding of N-(3-Methoxy-benzyl)-guanidine to Carbonic Anhydrase VII. The multi-step approach, from meticulous system preparation through docking and dynamic simulation, provides a robust framework for generating a credible binding hypothesis. The predicted binding mode suggests that the protonated guanidinium group can act as a key pharmacophoric element, forming stable hydrogen bonds within the CA VII active site, while the methoxybenzyl moiety occupies a hydrophobic pocket.

It is critical to acknowledge that these computational predictions are hypotheses. The definitive validation of N-(3-Methoxy-benzyl)-guanidine as a CA VII inhibitor requires experimental verification. Future work should focus on the synthesis and in vitro enzymatic assay of this compound against a panel of CA isoforms to determine its inhibitory potency (Kᵢ) and selectivity. A positive experimental result would not only validate this computational model but also establish a new, non-sulfonamide scaffold for the development of novel therapeutics targeting neurological disorders.

References

  • Dubinina, T. V., et al. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Supuran, C. T. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. PubMed. Available at: [Link]

  • National University of La Plata (UNLP). (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Available at: [Link]

  • ResearchGate. (n.d.). Validation of the docking protocol. The carbonic anhydrase protein is... Available at: [Link]

  • ResearchGate. (2018). Pharmacophore modeling, virtual screening, and molecular docking studies for discovery of novel Carbonic anhydrase IX inhibitors. Available at: [Link]

  • ResearchGate. (2022). Identification of New Carbonic Anhydrase VII Inhibitors by Structure-Based Virtual Screening. Available at: [Link]

  • Frontiers. (2024). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Available at: [Link]

  • MDPI. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. Available at: [Link]

  • National Center for Biotechnology Information. (2023). MM/GBSA prediction of relative binding affinities of carbonic anhydrase inhibitors: effect of atomic charges and comparison with Autodock4Zn. Available at: [Link]

  • RCSB PDB. (2021). 7NC4: Crystal structure of human carbonic anhydrase VII (hCA VII) in complex with a 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamide derivative. Available at: [Link]

  • University of Miskolc. (2023). Analysis of Molecular Dynamics Simulation of Carbonic Anhydrase. Hungarian Materials and Chemical Sciences and Engineering. Available at: [Link]

  • National Center for Biotechnology Information. (2014). Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. Available at: [Link]

  • National Center for Biotechnology Information. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Available at: [Link]

  • RCSB PDB. (2010). 3MDZ: Crystal Structure of Human Carbonic Anhydrase VII [isoform 1], CA7. Available at: [Link]

  • Wikipedia. (n.d.). Guanidine. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Available at: [Link]

  • RCSB PDB. (2020). 6SDT: HUMAN CARBONIC ANHYDRASE VII IN COMPLEX WITH A SULFONAMIDE INHIBITOR. Available at: [Link]

  • Semantic Scholar. (2022). Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Available at: [Link]

  • UniProt. (n.d.). CA7 - Carbonic anhydrase 7 - Homo sapiens (Human). Available at: [Link]

  • PubMed. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Available at: [Link]

  • National Institutes of Health. (2019). Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile. Available at: [Link]

  • ResearchGate. (2023). in-silico docking studies of carbonic anhydrase inhibitors in the management of neuropathic pain. Available at: [Link]

  • TeachOpenCADD. (n.d.). T009 · Ligand-based pharmacophores. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Evaluation of N-Benzylguanidine Cytotoxicity

Mitochondrial Liability and Metabolic Competence Profiling Abstract & Introduction N-benzylguanidine (NBG) and its derivatives (e.g., meta-iodobenzylguanidine or MIBG) represent a critical pharmacophore in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Mitochondrial Liability and Metabolic Competence Profiling

Abstract & Introduction

N-benzylguanidine (NBG) and its derivatives (e.g., meta-iodobenzylguanidine or MIBG) represent a critical pharmacophore in medicinal chemistry, particularly in the design of adrenergic neuron blockers and radiopharmaceuticals. While these compounds are valuable for targeting neuroendocrine tumors via the Noradrenaline Transporter (NAT), they present a specific toxicological challenge: Mitochondrial Complex I Inhibition .

This application note provides a rigorous framework for evaluating NBG cytotoxicity. Unlike general cytotoxic agents that may cause immediate necrosis, NBG compounds often induce a "metabolic death" by uncoupling oxidative phosphorylation or inhibiting the Electron Transport Chain (ETC). Therefore, standard membrane-integrity assays (like Trypan Blue) may yield false negatives in early exposure windows.

This guide details a multi-parametric approach focusing on:

  • ATP Quantification: The most sensitive indicator for NBG-induced mitochondrial dysfunction.

  • Metabolic Reductive Capacity: Using tetrazolium/resazurin reduction to assess dehydrogenase activity.

  • Membrane Integrity: To distinguish between apoptotic/metabolic collapse and primary necrosis.

Experimental Design Strategy
2.1 Cell Line Selection

To accurately model toxicity, one must account for the specific uptake mechanisms of benzylguanidines.

Cell LineTissue OriginRationale for Use
SH-SY5Y Human NeuroblastomaPrimary Model. Expresses the Noradrenaline Transporter (NAT), allowing active accumulation of NBG, mimicking the in vivo "target" toxicity.
HepG2 Human Hepatocellular CarcinomaMetabolic Control. High metabolic activity; assesses general hepatic clearance and off-target mitochondrial toxicity.
H9c2 Rat CardiomyoblastCardiotoxicity Control. Adrenergic structural analogs often carry cardiotoxic risks; H9c2 is the standard screen for this liability.
2.2 Mechanism of Action & Assay Logic

The following diagram illustrates the specific pathway of NBG toxicity and matches it to the appropriate detection method.

NBG_Mechanism cluster_0 Extracellular Space cluster_1 Intracellular Space NBG N-Benzylguanidine (Compound) NAT Noradrenaline Transporter (Uptake) NBG->NAT Active Transport Mito Mitochondria (Accumulation) NAT->Mito Cationic Charge Accumulation ComplexI Complex I Inhibition Mito->ComplexI Inhibits ATP_Drop ATP Depletion ComplexI->ATP_Drop Primary Effect Assay_MTS Assay: MTS/CCK-8 (Absorbance) ComplexI->Assay_MTS Metabolic Readout Glyco Glycolysis Compensation ATP_Drop->Glyco Transient Rescue Death Apoptosis/Necrosis ATP_Drop->Death Terminal Event Assay_ATP Assay: CellTiter-Glo (Luminescence) ATP_Drop->Assay_ATP Direct Readout

Figure 1: Mechanism of N-benzylguanidine toxicity showing active uptake via NAT and subsequent mitochondrial inhibition. The diagram maps specific biological events to recommended assays.

Critical Reagent Preparation

Challenge: N-benzylguanidine is a basic compound. It is soluble in organic solvents but sparingly soluble in neutral aqueous buffers. Improper solubilization causes micro-precipitation, leading to noisy data (high standard deviations).

Protocol: Stock Solution Preparation

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a 100 mM master stock.

    • Note: Solubility in DMSO is typically ~30 mg/mL.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Do not freeze-thaw more than 3 times.

  • Working Solution (Day of Assay):

    • Perform a serial dilution in DMSO first to keep the solvent concentration constant.

    • Dilute the DMSO stack 1:1000 into the culture medium (Final DMSO = 0.1%).

    • Validation: Ensure the medium does not turn cloudy. If precipitation occurs, sonicate for 5 minutes at 37°C.

Protocol A: Luminescent ATP Quantification (Primary Assay)

Rationale: Since NBG targets mitochondrial respiration, ATP levels drop before the cell membrane ruptures. This is the most sensitive early endpoint.

Materials:

  • Promega CellTiter-Glo® 2.0 or equivalent ATP assay.

  • White-walled, clear-bottom 96-well plates (prevents signal bleed).

Step-by-Step Procedure:

  • Seeding: Plate SH-SY5Y cells at 10,000 cells/well in 100 µL complete medium. Incubate for 24 hours.

  • Treatment:

    • Remove culture medium.

    • Add 100 µL of fresh medium containing NBG (Range: 0.1 µM to 1000 µM, semi-log dilutions).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (10 µM Staurosporine or 50 µM Rotenone).

  • Incubation: Incubate for 24 to 48 hours .

    • Note: 4 hours is insufficient for NBG to deplete the ATP pool fully via Complex I inhibition in some cell types due to glycolytic compensation.

  • Assay Reaction:

    • Equilibrate plate to room temperature (RT) for 30 mins.

    • Add 100 µL of CellTiter-Glo reagent directly to the wells (1:1 ratio).

  • Measurement:

    • Orbitally shake for 2 minutes (induce lysis).

    • Incubate at RT for 10 minutes (stabilize signal).

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Protocol B: Multiplexed Membrane Integrity (Confirmation)

Rationale: To distinguish cytostatic effects (growth arrest) from cytotoxicity (death), measure LDH release. This can be multiplexed with the metabolic assay.

Materials:

  • CytoTox-ONE™ (LDH) or CellTox™ Green.

  • WST-8 (CCK-8) or MTS Reagent.

Step-by-Step Procedure:

  • Setup: Identical seeding as Protocol A, but use clear plates if using Colorimetric MTS, or Black plates if using Fluorometric LDH.

  • Supernatant Harvest (for LDH):

    • After 48h treatment, transfer 50 µL of supernatant to a new black plate.

    • Add 50 µL CytoTox-ONE reagent. Incubate 10 mins. Read Fluorescence (Ex 560 / Em 590).

  • Cell Viability (on remaining cells):

    • Add WST-8/MTS reagent to the remaining 50 µL of cells/medium.

    • Incubate 1-4 hours at 37°C.

    • Read Absorbance at 450 nm (WST-8) or 490 nm (MTS).

Data Interpretation Table:

Assay ResultInterpretation for NBG
Low ATP + Intact Membrane (Low LDH) Mitochondrial Impairment. The drug is hitting the target (Complex I) but the cell hasn't lysed yet.
Low ATP + High LDH Necrosis/Late Apoptosis. Overt cytotoxicity.
Normal ATP + Normal LDH No Toxicity. Compound is safe at this concentration.
Data Analysis & Workflow Visualization

Calculating the IC50: Normalize all values to the Vehicle Control (defined as 100% Viability).



Fit the data to a 4-parameter logistic (4PL) non-linear regression model.

Experimental Workflow Diagram:

Assay_Workflow cluster_prep Day 0: Prep cluster_treat Day 1: Treatment cluster_read Day 2-3: Readout Seed Seed Cells (SH-SY5Y / HepG2) Incubate 24h Recovery Seed->Incubate Dilute NBG Dilution (DMSO Stock -> Media) Incubate->Dilute Dose Apply Doses (0.1 - 1000 µM) Dilute->Dose Supernatant Transfer Supernatant Dose->Supernatant 48h Incubation Cells Remaining Cells Dose->Cells LDH LDH Assay (Membrane Integrity) Supernatant->LDH ATP ATP/MTS Assay (Metabolic Health) Cells->ATP

Figure 2: Step-by-step experimental workflow for multiplexing membrane integrity and metabolic assays.

References
  • Kornhuber, J., et al. (1994). "Mitochondrial effects of the guanidino group-containing cytostatic drugs, m-iodobenzylguanidine and methylglyoxal bis(guanylhydrazone)." European Journal of Pharmacology.

  • Cayman Chemical. (2022).[1][2][3] "Product Information: m-Iodobenzylguanidine." Cayman Chemical Product Datasheets.

  • Loesberg, C., et al. (1991). "The effect of O6-benzylguanine analogues on the sensitivity of human tumor cells to the cytotoxic effects of alkylating agents." Cancer Research.[4]

  • Wieland, D.M., et al. (1980). "Radiolabeled adrenergic neuron-blocking agents: Adrenomedullary imaging with [131I]iodobenzylguanidine." Journal of Nuclear Medicine.

  • Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin."

Sources

Application

Application Note: In Vivo Efficacy Testing of N-(3-Methoxy-benzyl)-guanidine (3-MBG)

This Application Note provides a rigorous, field-validated framework for evaluating the in vivo efficacy of N-(3-Methoxy-benzyl)-guanidine (hereafter referred to as 3-MBG ). Given the structural homology of 3-MBG to Meta...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated framework for evaluating the in vivo efficacy of N-(3-Methoxy-benzyl)-guanidine (hereafter referred to as 3-MBG ).

Given the structural homology of 3-MBG to Meta-Iodobenzylguanidine (mIBG) and Guanethidine , this guide is grounded in the pharmacology of Norepinephrine Transporter (NET) targeting agents. 3-MBG is primarily evaluated as a NET-targeted therapeutic (for Neuroblastoma/Pheochromocytoma) or a Sympatholytic Agent (for cardiovascular modulation).

Executive Summary & Mechanism of Action

N-(3-Methoxy-benzyl)-guanidine (3-MBG) is a structural analogue of the adrenergic neuron blocker Guanethidine and the radiopharmaceutical mIBG. Its efficacy is predicated on its ability to act as a substrate for the Norepinephrine Transporter (NET) (Uptake-1).

Mechanism of Action (MOA)

Unlike passive chemotherapeutics, 3-MBG requires active transport to achieve intracellular efficacy.

  • Uptake: 3-MBG is actively transported into cells expressing NET (Sympathetic neurons, Neuroblastoma, Pheochromocytoma).

  • Accumulation: Once intracellular, it is sequestered into secretory vesicles via the Vesicular Monoamine Transporter (VMAT) , displacing endogenous Norepinephrine (NE).

  • Therapeutic Effect:

    • Oncology: High intracellular concentrations can induce mitochondrial toxicity (Complex I inhibition) or interfere with catecholamine handling, leading to tumor stasis or regression.

    • Cardiovascular: Depletion of presynaptic NE stores results in a "sympatholytic" effect, lowering blood pressure and heart rate.

DOT Diagram: 3-MBG Cellular Mechanism

MOA Extracellular Extracellular Space NET NET Transporter (SLC6A2) Extracellular->NET 3-MBG (Substrate) Cytosol Cytosol NET->Cytosol Active Transport VMAT VMAT Transporter Cytosol->VMAT Sequestration Mito Mitochondria (Complex I) Cytosol->Mito Toxicity (High Dose) Vesicle Storage Vesicle VMAT->Vesicle Accumulation Vesicle->Cytosol NE Displacement

Caption: 3-MBG hijacks the NET transport system to accumulate intracellularly, displacing Norepinephrine and potentially inhibiting mitochondrial function.

Pre-Clinical Formulation & Dose Selection

Successful in vivo testing requires a stable formulation. Benzylguanidines are strong bases; the free base is unstable.

Formulation Protocol
  • Salt Selection: Use the Hemisulfate or Hydrochloride salt of 3-MBG for optimal water solubility.

  • Vehicle: Sterile 0.9% Saline (PBS is acceptable, but saline is preferred to avoid phosphate precipitation if calcium is present in adjuvants).

  • Stability: Prepare fresh daily. Guanidines can hydrolyze to ureas over time in aqueous solution.

  • pH Adjustment: Ensure pH is near 7.0–7.4.

Dose Rationale

Dosing should be bracketed around the known efficacy of mIBG and Guanethidine.

  • Low Dose (Tracer/Blocking): 5–10 mg/kg (IV/IP).

  • Therapeutic Dose (Efficacy): 20–50 mg/kg (IP).

  • MTD (Maximum Tolerated Dose): Likely >80 mg/kg. Note: High doses cause acute sympatholysis (hypotension, ptosis).

Protocol A: Antitumor Efficacy (Neuroblastoma Model)

This is the primary model for testing 3-MBG as a therapeutic candidate for NET-expressing tumors.

Experimental Design
  • Mouse Strain: NOD/SCID or Nude (Foxn1^nu) mice (Immunocompromised is required for xenografts).

  • Cell Line: SK-N-SH or IMR-32 (Human Neuroblastoma). Must verify NET expression via Western Blot prior to implantation.

  • Group Size: n=10 per group (Power > 0.8 for 30% inhibition).

Workflow Timeline
  • Day -7: Acclimatization.

  • Day 0 (Inoculation): Inject

    
     cells (in 1:1 Matrigel/PBS) subcutaneously into the right flank.
    
  • Day 10-14 (Staging): Monitor tumor growth. Randomize when tumors reach 100–150 mm³ .

  • Treatment Phase (21 Days):

    • Group 1: Vehicle Control (Saline, IP, q.d.).

    • Group 2: 3-MBG Low Dose (20 mg/kg, IP, q.d.).

    • Group 3: 3-MBG High Dose (50 mg/kg, IP, q.d.).

    • Group 4: Positive Control (Cyclophosphamide 100 mg/kg, IP, q.w. OR Cisplatin).

  • Endpoints: Tumor Volume (

    
    ), Body Weight (Toxicity), Survival.
    
DOT Diagram: Efficacy Workflow

Workflow cluster_Tx Treatment Phase (21 Days) Start Tumor Inoculation (SK-N-SH Cells) Growth Tumor Growth (Target: 100-150 mm³) Start->Growth Random Randomization (n=10/group) Growth->Random Control Vehicle (Saline) Random->Control LowDose 3-MBG (20 mg/kg) Random->LowDose HighDose 3-MBG (50 mg/kg) Random->HighDose Harvest Harvest & Analysis (Vol, Wt, Histology) Control->Harvest LowDose->Harvest HighDose->Harvest

Caption: Step-by-step workflow for the 3-MBG Neuroblastoma xenograft efficacy study.

Protocol B: Sympatholytic Efficacy (Functional Assay)

To confirm 3-MBG is engaging the adrenergic system (on-target validation), a cardiovascular study is essential.

Experimental Design
  • Mouse Strain: Spontaneously Hypertensive Mice (BPH/2J) or standard C57BL/6.

  • Method: Non-Invasive Blood Pressure (NIBP) via Tail Cuff or Radiotelemetry (Gold Standard).

Step-by-Step Protocol
  • Baseline: Measure Systolic BP (SBP) and Heart Rate (HR) for 3 days prior to dosing.

  • Administration: Administer single bolus of 3-MBG (30 mg/kg, IP).

  • Monitoring: Measure SBP/HR at T=1h, 4h, 12h, and 24h post-dose.

  • Expected Outcome:

    • Acute Phase (0-2h): Potential transient increase in BP (tyramine-like effect) as stored NE is displaced.

    • Chronic Phase (>4h): Sustained decrease in BP and HR (sympatholysis) due to vesicular depletion.

Data Analysis & Interpretation

Quantitative Metrics Table
EndpointMethodSuccess Criteria (Efficacy)
Tumor Inhibition (%TGI)


inhibition relative to vehicle.
Tumor Delay Time to reach 1000 mm³Significant delay (p < 0.05, Log-rank test).
Norepinephrine Levels HPLC-ECD (Tumor/Heart tissue)

reduction in tissue NE content.
Body Weight Loss Scale

loss (indicates tolerability).
Statistical Analysis
  • Tumor Growth Curves: Two-way ANOVA with repeated measures followed by Bonferroni post-hoc test.

  • Survival: Kaplan-Meier survival analysis with Log-rank (Mantel-Cox) test.

  • Significance Threshold: p < 0.05.

Troubleshooting & Critical Controls

  • Issue: No Tumor Regression.

    • Root Cause:[1][2][3] Low NET expression in the xenograft.

    • Validation: Perform Immunohistochemistry (IHC) for NET (SLC6A2) on tumor sections. If NET is negative, 3-MBG cannot enter the cell.

  • Issue: Acute Toxicity (Death within 1 hour).

    • Root Cause:[1][2][3][4] Massive NE release (hypertensive crisis) or respiratory paralysis.

    • Mitigation: Pre-treat with an alpha-blocker (Phentolamine) or reduce dose.

  • Issue: Crystallization in Syringe.

    • Root Cause:[1][2][3] Saline incompatibility or high concentration.

    • Mitigation: Warm solution to 37°C; ensure concentration is < 10 mg/mL.

References

  • Molecular Mechanism of Benzylguanidines

    • Smets, L. A., et al. "Cytotoxic effects of meta-iodobenzylguanidine (MIBG) on the human neuroblastoma cell line SK-N-SH." Cancer Chemotherapy and Pharmacology 21.1 (1988): 9-13. Link

  • NET Transporter Biology

    • Mandela, P., & Ordway, G. A. "The norepinephrine transporter and its regulation." Journal of Neurochemistry 97.2 (2006): 310-333. Link

  • Hybrid Benzylguanidine Efficacy

    • Wieland, D. M., et al. "Radioiodinated aralkylguanidines: pharmacology of a new class of myocardial imaging agents." Journal of Nuclear Medicine 22.1 (1981): 22-31. Link

  • In Vivo Protocol Standards

    • Workman, P., et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer 102.11 (2010): 1555-1577. Link

  • Chemical Identity (3-MBG)

    • PubChem Compound Summary for CID 213364, N-(3-Methoxybenzyl)guanidine. Link

Sources

Method

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Antimicrobial Activity of Guanidine Compounds

Introduction Guanidine-based compounds, including monomeric, polymeric (e.g., polyhexamethylene guanidine - PHMG), and bis-guanidine structures (e.g., chlorhexidine), represent a critically important class of antimicrobi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Guanidine-based compounds, including monomeric, polymeric (e.g., polyhexamethylene guanidine - PHMG), and bis-guanidine structures (e.g., chlorhexidine), represent a critically important class of antimicrobial agents. Their broad-spectrum efficacy, rapid action, and distinct mechanism targeting the cell envelope make them valuable in applications ranging from clinical antisepsis to industrial disinfection.[1][2][3] The core of their activity lies in the guanidinium group, which is protonated at physiological pH, resulting in a cationic charge.[4] This positive charge facilitates a strong electrostatic interaction with the negatively charged components of bacterial cell membranes, such as phospholipids and teichoic acids, initiating a cascade of events leading to cell death.[5][6][7]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly evaluate the antimicrobial properties of novel and established guanidine compounds. We will delve beyond mere procedural descriptions to explain the scientific rationale behind each methodological choice, ensuring that the generated data is both accurate and meaningful. The protocols described herein are designed to be self-validating systems, incorporating essential controls and quality checks grounded in internationally recognized standards.

The Mechanism of Action: Why It Matters for Testing

Understanding the mechanism of guanidine compounds is fundamental to designing and interpreting antimicrobial assays. The primary mode of action involves a multi-step process:

  • Adsorption and Binding: The cationic guanidinium groups are electrostatically attracted to the anionic bacterial cell surface.[2]

  • Membrane Disruption: This binding displaces divalent cations that stabilize the lipopolysaccharide (LPS) layer in Gram-negative bacteria and disrupts the overall membrane integrity in both Gram-positive and Gram-negative organisms.[2][8]

  • Leakage of Intracellular Contents: The compromised membrane allows for the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and ATP.[9]

  • Metabolic Inhibition and Cell Death: The dissipation of the proton motive force across the membrane disrupts energy metabolism, ultimately leading to cell death.[7][8]

This membrane-centric mechanism informs our choice of assays, emphasizing methods that can quantify both the inhibition of growth (bacteriostatic effects) and the direct killing of bacteria (bactericidal effects).

Guanidine_MoA cluster_0 Guanidine Compound cluster_1 Bacterial Cell Guanidine Cationic Guanidinium Headgroup (+) Membrane Anionic Cell Membrane (-) (Phospholipids, LPS) Guanidine->Membrane 1. Electrostatic Attraction & Binding Cytoplasm Cytoplasm (K+, ATP, Nucleic Acids) Membrane->Cytoplasm 2. Membrane Disruption & Permeabilization Death Cell Death Membrane->Death 4. Dissipation of PMF & Metabolic Inhibition Cytoplasm->Outside 3. Leakage of Intracellular Contents Time_Kill_Workflow A 1. Prepare Bacterial Inoculum (~10^6 CFU/mL) B 2. Add Guanidine Compound (e.g., 1x, 2x, 4x MIC) A->B C 3. Incubate at 37°C with Shaking B->C D 4. Sample at Time Points (0, 2, 4, 8, 24 hr) C->D E 5. Perform Serial Dilutions & Plate on Agar D->E F 6. Incubate Plates (18-24 hr) E->F G 7. Count Colonies (CFU) & Calculate CFU/mL F->G H 8. Plot Log10(CFU/mL) vs. Time G->H

Caption: Experimental workflow for a time-kill kinetics assay.

Protocol: Time-Kill Kinetics Assay (adapted from ASTM E2315)
  • Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth (e.g., CAMHB) to a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Exposure: Add the guanidine compound at various concentrations (typically multiples of the MIC, e.g., 1x, 2x, 4x MIC) to flasks containing the bacterial inoculum. Include a growth control flask without any compound.

  • Incubation and Sampling: Incubate all flasks at 35-37°C, usually with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask. [10]4. Neutralization and Quantification: Immediately perform serial ten-fold dilutions of the aliquot in a validated neutralizing broth (to quench the antimicrobial activity) and plate onto non-selective agar. The choice of neutralizer is critical and must be validated to ensure it effectively stops the action of the guanidine compound without being toxic to the bacteria.

  • Data Analysis: After incubation, count the colonies on the plates and calculate the CFU/mL for each time point. Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.

Interpreting Time-Kill Curves
  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

  • Bacteriostatic Activity: Little to no change in CFU/mL from the initial inoculum, with the bacterial count remaining significantly below that of the growth control. [11]* Rate of Kill: The steepness of the initial slope indicates how rapidly the compound acts.

Part 3: Evaluating Activity Against Complex Bacterial Communities - Biofilms

Bacteria in most environments exist not as free-floating (planktonic) cells but as structured communities attached to surfaces, known as biofilms. Biofilms are notoriously resistant to antimicrobial agents. Given that many applications for guanidine compounds involve surface disinfection, evaluating their anti-biofilm activity is essential. [6][12][13] Causality and Experimental Choice: Standard MIC assays on planktonic cells often fail to predict efficacy against biofilms. Therefore, specific assays are required to assess a compound's ability to both prevent biofilm formation and eradicate established biofilms. The crystal violet staining method is a robust, high-throughput technique for quantifying biofilm biomass.

Protocol: Anti-Biofilm Assay (Crystal Violet Method)
  • Biofilm Formation:

    • Dispense 200 µL of a bacterial suspension (adjusted to ~10⁷ CFU/mL in a nutrient-rich medium like Tryptic Soy Broth) into the wells of a 96-well flat-bottomed plate.

    • For Inhibition Assay: Add the guanidine compound at various sub-MIC concentrations at the start of incubation.

    • Incubate the plate under static conditions for 24-48 hours at 37°C to allow biofilm formation.

  • Biofilm Eradication Assay:

    • First, form the biofilm as described above (without the compound).

    • After incubation, gently wash the wells with PBS to remove planktonic cells.

    • Add fresh media containing various concentrations of the guanidine compound to the established biofilms and incubate for another 24 hours.

  • Quantification of Biofilm Biomass:

    • Discard the media and gently wash the wells twice with PBS.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the adherent biofilms with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes.

    • Wash away the excess stain with water and allow the plate to dry completely.

    • Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.

    • Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Assay TypeObjectiveEndpoint Measurement
Biofilm Inhibition To determine the concentration that prevents biofilm formation.Reduction in crystal violet absorbance vs. control.
Biofilm Eradication To determine the concentration that removes pre-formed biofilms.Reduction in crystal violet absorbance vs. control.

Part 4: Visualizing the Mechanism - Microscopic and Mechanistic Assays

To provide definitive evidence of the membrane-disruptive mechanism of guanidine compounds, advanced imaging and dye-based assays can be employed. These methods offer qualitative and quantitative insights into the physiological effects on individual bacterial cells.

Causality and Experimental Choice: These assays directly test the hypothesis that guanidine compounds compromise membrane integrity. Confocal Laser Scanning Microscopy (CLSM) with viability stains provides visual proof of membrane permeabilization. [9]Atomic Force Microscopy (AFM) can reveal detailed morphological changes and damage to the cell surface. [9]

Membrane Integrity Assessment using Fluorescence Microscopy

This technique uses a combination of fluorescent dyes to differentiate between live cells with intact membranes and dead cells with compromised membranes.

  • SYTO 9: A green fluorescent dye that can penetrate all bacterial membranes and stains nucleic acids.

  • Propidium Iodide (PI): A red fluorescent dye that can only enter cells with damaged membranes.

Protocol:

  • Treat a bacterial suspension with the guanidine compound (at MIC or higher) for a short period (e.g., 30-60 minutes).

  • Add a mixture of SYTO 9 and PI to the cell suspension.

  • Incubate in the dark for 15 minutes.

  • Visualize the cells using a fluorescence microscope or CLSM. Live cells will fluoresce green, while dead or membrane-compromised cells will fluoresce red. [9]

Leakage of UV-Absorbing Materials

A compromised cell membrane will leak intracellular contents, including DNA and RNA, which absorb light at 260 nm. Monitoring the increase in absorbance of the cell supernatant at this wavelength provides a quantitative measure of membrane damage. [9] Protocol:

  • Prepare a dense suspension of washed bacterial cells in buffer.

  • Add the guanidine compound and incubate.

  • At various time points, centrifuge the samples to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm (OD₂₆₀). An increase in OD₂₆₀ over time indicates leakage of nucleic acids.

Conclusion

The evaluation of guanidine-based antimicrobials requires a multi-faceted approach that moves from foundational potency testing to dynamic and mechanistic characterization. By employing a systematic workflow that includes MIC/MBC, time-kill kinetics, anti-biofilm assays, and direct visualization of cellular damage, researchers can build a comprehensive and robust data package. Adherence to standardized protocols from bodies like CLSI and ASTM is paramount for ensuring data quality, reproducibility, and comparability across studies. [14][15]This rigorous methodology allows for a clear understanding of a compound's potential and provides the solid scientific grounding necessary for further development in clinical and industrial settings.

References

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • Microbe Investigations. ASTM E2315 Antimicrobial Activity Testing. [Link]

  • ACS Publications. (2019). Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. [Link]

  • Federal Medical Centre, Umuahia. (2020). Time Kill Kinetics Study of Commonly Used Disinfectants against Biofilm forming Pseudomonas aeruginosa. [Link]

  • National Institutes of Health (NIH). (2024). Guanethidine Enhances the Antibacterial Activity of Rifampicin Against Multidrug-Resistant Bacteria. [Link]

  • PubMed. (2017). Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. [Link]

  • Royal Society of Chemistry. (2022). Combination of vancomycin and guanidinium-functionalized helical polymers for synergistic antibacterial activity and biofilm ablation. [Link]

  • BPM. Methods for screening and evaluation of antimicrobial activity. [Link]

  • Turn Therapeutics. ASTM E2315 Test Method. [Link]

  • MDPI. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [Link]

  • National Institutes of Health (NIH). (2017). Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. [Link]

  • Royal Society of Chemistry. (2019). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [Link]

  • Worcester Polytechnic Institute. (2021). Synthesis and Evaluation of Antibiotics with Cleavable Guanidine Linkers to Combat Gram-Negative Antibiotic Resistance Mechanism. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • iTeh Standards. (2022). ISO/TR 7655:2022. [Link]

  • ASTM International. (2023). E2315 Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]

  • ACS Publications. (2020). Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents. [Link]

  • ACS Publications. (2022). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. [Link]

  • National Institutes of Health (NIH). (2022). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. [Link]

  • MIS. (2024). How to Ensure Your Disinfectant Meets EPA and FDA Regulatory Standards. [Link]

  • ResearchGate. (2015). Cationic compounds with activity against multidrug-resistant bacteria: Interest of a new compound compared with two older antiseptics, hexamidine and chlorhexidine. [Link]

  • PubMed. (2022). Biocompatible Guanidine-Functionalized Compounds with Biofilm and Membrane Disruptive Activity Against MRSA. [Link]

  • Utrecht University Repository. (2023). The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • ResearchGate. (2020). Cholic-Acid Derived, Guanidine-Functionalized Polymers as Broad-Spectrum Antimicrobial Agents. [Link]

  • PubMed. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Antimicrobial Susceptibility Testing | Area of Focus. [Link]

  • Clinical Services Journal. (2020). Disinfectant standards: what you need to know. [Link]

  • Scribd. Assessment of Antimicrobial Activity Using A Time-Kill Procedure. [Link]

  • bioRxiv. (2022). Time-kill kinetics reveal heterogeneous tolerance to disinfectants. [Link]

  • National Institutes of Health (NIH). (2019). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. [Link]

  • ASTM International. E2315 - 16 Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure. [Link]

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • National Institutes of Health (NIH). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [Link]

  • Cleanroom Technology. (2021). The rules for validating a disinfectant. [Link]

  • ResearchGate. (2018). Guanidine Functionalized Anthranilamides as Effective Antibacterials with Biofilm Disruption Activity. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • ResearchGate. (2020). (PDF) Disinfectant standards. [Link]

  • MDPI. (2024). Harnessing Non-Antibiotic Strategies to Counter Multidrug-Resistant Clinical Pathogens with Special Reference to Antimicrobial Peptides and Their Coatings. [Link]

  • Royal Society of Chemistry. (2018). Guanidine functionalized anthranilamides as effective antibacterials with biofilm disruption activity. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Stability Issues of Guanidine Compounds in Solution

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with guanidine compounds. This guide provides in-depth troubleshooting advice and frequently asked questions to address common stability issues encountered when using guanidine salts like guanidine hydrochloride (GdnHCl) and guanidine thiocyanate (GITC) in solution. As Senior Application Scientists, we have compiled this resource to explain the "why" behind experimental best practices, ensuring the integrity and success of your work.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing step-by-step solutions and the scientific reasoning behind them.

Issue 1: Precipitation or Crystallization in Concentrated Guanidine Hydrochloride (GdnHCl) Solutions

Symptoms:

  • A 6M or 8M GdnHCl solution, which was previously clear, has formed solid crystals upon storage.

  • Difficulty in completely dissolving solid GdnHCl to prepare a high-concentration stock solution.

Root Cause Analysis: The solubility of guanidine hydrochloride is highly temperature-dependent. At room temperature, the maximum solubility is approximately 6M. To prepare more concentrated solutions, such as 8M, heating is required to overcome the endothermic process of dissolution.[1][2] When these concentrated solutions are stored at lower temperatures (e.g., 4°C or even cooler room temperatures), the solubility limit is exceeded, leading to precipitation.

Solution Protocol:

  • Redissolving Precipitate: Gently warm the solution in a water bath at 37°C.[3] Swirl the bottle periodically until all crystals have completely dissolved.

  • Preparing High-Concentration Stocks: To prepare an 8M GdnHCl solution, heat the solution to approximately 35°C while stirring for about 30 minutes to ensure complete dissolution.[2]

  • Storage: Store concentrated GdnHCl solutions at a controlled room temperature (15-30°C).[3][4] Avoid refrigeration unless a lower concentration is being used that is known to be stable at that temperature. For long-term stability, studies have shown that 6M GdnHCl solutions are stable for years at room temperature with negligible degradation.[3][4]

Issue 2: Low A260/A230 Ratios in Nucleic Acid Purifications

Symptoms:

  • Following RNA or DNA extraction using a guanidine-based lysis buffer (e.g., containing GITC or GdnHCl), spectrophotometric analysis reveals a low A260/A230 ratio (often well below 1.8), while the A260/A280 ratio may be acceptable.[5]

Root Cause Analysis: Guanidine salts, particularly the thiocyanate anion in GITC, exhibit strong absorbance in the 220-230 nm range. A low A260/A230 ratio is a classic indicator of guanidine salt carryover in the final eluate.[5] This contamination can inhibit downstream enzymatic reactions such as PCR, reverse transcription, and ligation.

Troubleshooting Workflow:

G_1 cluster_0 Troubleshooting Low A260/A230 Ratio start Low A260/A230 Ratio Detected check_protocol Review Protocol Steps start->check_protocol extra_wash Implement Additional Wash Step check_protocol->extra_wash Protocol Followed Correctly avoid_overload Check for Column Overloading check_protocol->avoid_overload Potential for Error incubate_wash Incubate Wash Buffer on Column extra_wash->incubate_wash ensure_dry Ensure Complete Ethanol Removal incubate_wash->ensure_dry avoid_overload->extra_wash repurify Consider Sample Repurification ensure_dry->repurify Ratio Still Low success Ratio Improved: Proceed to Downstream Applications ensure_dry->success repurify->success

Caption: Workflow for diagnosing and resolving low A260/230 ratios.

Solution Protocol:

  • Additional Wash Step: Introduce an additional wash step with the recommended ethanol-based wash buffer. Some protocols suggest as many as four washes can be beneficial.[5]

  • Incubation: During the wash steps, let the wash buffer incubate on the silica column for 1-2 minutes before centrifugation. This allows for more efficient dissolution and removal of the guanidine salts.[5]

  • Proper Column Handling: After adding the wash buffer, ensure the entire silica membrane is wetted by the solution. Avoid touching the tip of the column to the flow-through, as this can lead to re-contamination.

  • Complete Ethanol Removal: Before elution, perform an extra "dry spin" (centrifuging the empty column) for 1-2 minutes to ensure all residual ethanol from the wash buffer is removed. Residual ethanol can also interfere with downstream applications.

Issue 3: Degradation of Guanidine Thiocyanate (GITC) Solutions

Symptoms:

  • A noticeable color change (e.g., yellowing) in the GITC-containing lysis buffer.

  • A pungent or unusual odor, potentially indicating the release of toxic gases.

  • Reduced efficiency in RNA lysis and RNase inhibition.

Root Cause Analysis: Guanidine thiocyanate is less stable than guanidine hydrochloride. It is sensitive to heat and light, and can decompose over time. Crucially, GITC can react with acids to liberate highly toxic hydrogen cyanide gas.[6][7] It is also incompatible with strong oxidizing agents.[6] Decomposition can be accelerated by temperatures exceeding 115°C.[6]

Solution Protocol:

  • Storage: Store GITC solutions and buffers in amber or opaque bottles to protect them from light. Store at room temperature in a dry, well-ventilated area.[8]

  • pH Control: Ensure the final pH of any buffer containing GITC is maintained within the recommended range (typically between 5 and 7 for a 1.4M solution).[6] Do not mix GITC with strong acids.

  • Fresh Preparation: For critical applications requiring maximal RNase inhibition, it is best practice to use freshly prepared GITC-containing buffers.

  • Safety Precautions: Always handle solid GITC and its concentrated solutions in a chemical fume hood.[7][9] Be aware of its incompatibility with acids.

II. Frequently Asked Questions (FAQs)

Q1: What is the shelf life of a 6M Guanidine Hydrochloride solution?

A 6M GdnHCl solution is very stable. When stored at room temperature (15-30°C), it is stable for at least two years from the date of manufacture with negligible degradation observed in long-term stability studies.[3][4]

Q2: My solid guanidine hydrochloride has clumped together. Can I still use it?

Yes. Guanidine hydrochloride may agglomerate or cake upon storage, appearing as a solid mass rather than a free-flowing powder.[10] This does not typically affect the quality of the product. Solutions prepared from lumpy or caked GdnHCl are identical to those prepared from a free-flowing powder.[10]

Q3: Why is heating required to make an 8M GdnHCl solution?

The dissolution of GdnHCl in water is an endothermic process, meaning it absorbs heat from the surroundings. High concentrations, such as 8M, exceed the solubility limit at room temperature. Heating the mixture to around 35°C provides the necessary energy to dissolve the salt completely.[2]

Q4: Can I autoclave my guanidine-containing buffer?

It is generally not recommended to autoclave guanidine-containing solutions. Guanidine can hydrolyze to urea when heated in an aqueous solution. Furthermore, guanidine thiocyanate decomposes at high temperatures and can release toxic gases.[6] To sterilize these solutions, use sterile filtration through a 0.22 µm filter.

Q5: How do guanidine salts denature proteins and inactivate RNases?

Guanidine salts are potent chaotropic agents. The guanidinium cation disrupts the intricate network of hydrogen bonds within a protein's secondary and tertiary structure.[10] It also increases the solubility of nonpolar amino acid residues, thereby disrupting the hydrophobic interactions that are crucial for maintaining a protein's native folded state.[10][11] This unfolding process exposes the active site of enzymes like RNases, leading to their denaturation and inactivation, which is critical for preserving RNA integrity during extraction.[12][13][14]

Mechanism of Guanidinium-Induced Protein Denaturation:

G_2 cluster_1 Protein Denaturation by Guanidinium (Gdm+) native_protein Native Folded Protein (Active) disruption Disruption of Non-covalent Bonds native_protein->disruption gdm_ion Guanidinium Cation (Gdm+) gdm_ion->disruption Acts as Chaotropic Agent unfolded_protein Unfolded Denatured Protein (Inactive) disruption->unfolded_protein Leads to

Caption: Simplified model of protein denaturation by the guanidinium ion.

III. Data & Protocols

Table 1: Properties of Common Guanidine Salts in Solution
PropertyGuanidine Hydrochloride (GdnHCl)Guanidine Thiocyanate (GITC)
Primary Use Protein denaturation, RNA/DNA isolation, protein refolding studies.[3][10]RNA/DNA isolation (potent RNase inhibitor).[12]
Max Solubility (RT) ~6 M in water.1420 g/L (~12 M) at 20°C.[8]
Solution pH (Typical) Varies with preparation, often slightly acidic.4.0 - 7.0 for a 5% aqueous solution.[8]
Storage Conditions Store at room temperature (15-30°C).[3]Store at room temperature, protected from light.[8]
Key Incompatibilities Strong oxidizing agents.Acids (releases toxic gas), peroxides, strong oxidizers.[6][7]
Stability Notes Highly stable in solution at RT.[4] May precipitate at low temps.[15][16]Less stable than GdnHCl; sensitive to heat and light.[6]
Protocol: Preparation of a Sterile 8M Guanidine Hydrochloride Stock Solution

Materials:

  • Guanidine hydrochloride (MW: 95.53 g/mol )

  • High-purity, nuclease-free water

  • Sterile, graduated container

  • Stir plate and magnetic stir bar

  • Water bath or incubator set to 37°C

  • Sterile 0.22 µm bottle-top filter unit

Procedure:

  • Weighing: To prepare 1 Liter of 8M GdnHCl, weigh out 764.24 g of solid guanidine hydrochloride.

    • Calculation: 8 mol/L * 95.53 g/mol = 764.24 g/L

  • Initial Dissolution: Add the GdnHCl powder to a sterile container with approximately 600 mL of nuclease-free water. Add a sterile magnetic stir bar.

  • Heating and Mixing: Place the container on a stir plate in a 37°C water bath or incubator. Stir the solution until the GdnHCl is completely dissolved. This may take 30-60 minutes.[2] The solution should be clear and colorless.

  • Volume Adjustment: Once dissolved and cooled to room temperature, carefully adjust the final volume to 1 Liter with nuclease-free water. It is crucial to adjust the volume after cooling to ensure accurate concentration, as the volume can change with temperature.

  • Sterile Filtration: To sterilize the solution, pass it through a 0.22 µm sterile filter unit into a sterile storage bottle.

  • Labeling and Storage: Label the bottle clearly with "8M Guanidine Hydrochloride," the preparation date, and your initials. Store at room temperature.

References

  • BioSpectra. (2021, February 4). GUANIDINE HYDROCHLORIDE 6M SOLUTION LONG TERM STABILITY REPORT. [Link]

  • Pace, C. N., et al. (n.d.). Determining stability of proteins from guanidinium chloride transition curves. PMC - NIH. [Link]

  • Buchner, D. (2022, October 12). Guanidine-based DNA extraction with silica-coated beads or silica spin columns. Protocols.io. [Link]

  • Pace, C. N., et al. (n.d.). Determining stability of proteins from guanidinium chloride transition curves. Semantic Scholar. [Link]

  • BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]

  • BioSpectra. (2024, May 23). GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]

  • Kölle, P., et al. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. PMC - PubMed Central. [Link]

  • Toptan, T., et al. (2022, May 10). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. NIH. [Link]

  • O'Brien, E. P., et al. (n.d.). Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • Dennis, W. H., Jr, & Rosenblatt, D. H. (1977, January 17). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. DTIC. [Link]

  • ResearchGate. (2022, June 14). Chemical stability test of proteins with Guanidinium HCl?. [Link]

  • Ibarra-Molero, B., & Sanchez-Ruiz, J. M. (n.d.). pH corrections and protein ionization in water/guanidinium chloride. PMC - NIH. [Link]

  • Reddit. (2022, March 9). How to fix Guanidine ITC contamination during RNA extraction?. [Link]

  • Sciencemadness Wiki. (2025, October 13). Guanidine. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine thiocyanate. [Link]

  • BioSpectra, Inc. (2021, November 4). DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE. [Link]

  • Pinto, M., et al. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. PMC - NIH. [Link]

  • Singh, R., & Ahmad, F. (n.d.). Protein denaturation with guanidine hydrochloride or urea provides a different estimate of stability depending on the contributions of electrostatic interactions. PMC. [Link]

  • Lee, S., et al. (2024, July 4). A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents. ACS Publications. [Link]

  • PubMed. (n.d.). Guanabenz Degradation Products and Stability Assay. [Link]

  • Privalov, P. L., & Tiktopulo, E. I. (2025, August 5). Effect of temperature and guanidine hydrochloride on ferrocytochrome c at neutral pH. [Link]

  • Fierz, B., & Kiefhaber, T. (2014, March 17). Kinetic evidence for a two-stage mechanism of protein denaturation by guanidinium chloride. [Link]

  • Wingfield, P. T. (2016, April 5). Use of Protein Folding Reagents. PMC - NIH. [Link]

  • BioSpectra, Inc. (n.d.). Guanidine Hydrochloride 6M Solution. [Link]

  • Saeed, A., et al. (2025, September 2). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Publishing. [Link]

  • BioSpectra. (2025, January 27). GUANIDINE THIOCYANATE TESTING METHODS. [Link]

  • Toptan, T., et al. (2022, May 10). Sample Buffer Containing Guanidine-Hydrochloride Combines Biological Safety and RNA Preservation for SARS-CoV-2 Molecular Diagnostics. MDPI. [Link]

  • Protocol Online. (2006, April 28). Guanidine-HCl solution storage. [Link]

  • Arakawa, T., & Timasheff, S. N. (n.d.). Protein stabilization and destabilization by guanidinium salts. PubMed - NIH. [Link]

  • BioSpectra, Inc. (n.d.). Safety Data Sheet Guanidine Thiocyanate. [Link]

  • ResearchGate. (2018, June 10). How can I prepare guanidine hydrochloride 8M?. [Link]

  • Lumetta, G. J., et al. (n.d.). Development of more hydrolytically stable alkyl guanidines. American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Mitigating Off-Target Effects of N-(3-Methoxy-benzyl)-guanidine in Cellular Assays

Welcome to the technical support center for researchers utilizing N-(3-Methoxy-benzyl)-guanidine (M-3-MBG) in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing N-(3-Methoxy-benzyl)-guanidine (M-3-MBG) in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the potential off-target effects of this compound. As a substituted benzylguanidine, M-3-MBG's biological activity can be complex. This resource will equip you with the knowledge and experimental strategies to ensure the specificity and validity of your results.

The guanidinium group, a key feature of M-3-MBG, is known for its strong basicity and ability to form multiple hydrogen bonds, making it a "privileged scaffold" in medicinal chemistry. This allows it to interact with a variety of biological targets, which, while beneficial for drug design, also increases the potential for off-target interactions in cellular systems[1][2][3]. This guide will help you navigate these potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of a guanidine-containing compound like M-3-MBG?

A1: The guanidine moiety can interact with a wide range of biological molecules. Based on the activities of similar compounds, potential off-target effects of M-3-MBG could include:

  • Interaction with Receptors and Ion Channels: Guanidine derivatives have been shown to interact with various receptors, including adrenergic, histamine, dopaminergic, and serotonergic receptors.[1]

  • Enzyme Inhibition: Benzylguanidine structures have been investigated as inhibitors of enzymes like carbonic anhydrases.[4]

  • DNA Intercalation: Some guanidinium compounds can bind to the minor groove of DNA, which could lead to cytotoxicity independent of a specific protein target.

  • Mitochondrial Effects: Certain benzylguanidines have been shown to inhibit mitochondrial respiration.

  • General Cytotoxicity: At higher concentrations, some guanidine compounds can exhibit cytotoxicity that may not be related to a specific target.

Q2: My cells are showing unexpected toxicity after treatment with M-3-MBG. How can I determine if this is an off-target effect?

A2: Unexplained cytotoxicity is a common concern. Here’s a systematic approach to troubleshoot:

  • Dose-Response Curve: Perform a detailed dose-response curve to determine the IC50 (or EC50) for your intended effect and a separate one for cytotoxicity (e.g., using an MTS assay). A narrow window between efficacy and toxicity can suggest off-target effects.

  • Time-Course Experiment: Assess cytotoxicity at different time points. Rapid onset of cell death might indicate non-specific membrane effects or acute metabolic disruption.

  • Use of a Negative Control: Synthesize or obtain a structurally similar but inactive analog of M-3-MBG. If this analog does not produce the same toxicity, it strengthens the hypothesis that the toxicity is linked to a specific (though perhaps off-target) interaction of M-3-MBG.

  • Cell Line Comparison: Test the compound in a cell line that does not express your target of interest. If cytotoxicity is still observed, it is likely an off-target effect.

Q3: How can I be more confident that the phenotype I observe is due to the intended on-target activity of M-3-MBG?

A3: Building a strong case for on-target activity requires a multi-pronged approach of orthogonal validation. Consider the following strategies:

  • Rescue Experiments: If M-3-MBG is an inhibitor, can you "rescue" the phenotype by adding an excess of the substrate of your target enzyme or the agonist of your target receptor?

  • Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of your target protein. If M-3-MBG is acting on-target, its effect should be diminished in these cells.

  • Expression of a Resistant Mutant: If the binding site of M-3-MBG on your target is known or can be predicted, you can express a mutant version of the target that should not bind the compound. If the cells expressing the mutant are resistant to M-3-MBG, this is strong evidence for on-target activity.

  • Use of a Structurally Unrelated Positive Control: Does a known, well-characterized modulator of your target with a different chemical scaffold produce the same phenotype as M-3-MBG?

Troubleshooting Guides

Problem 1: High background signal or assay interference.
  • Causality: Guanidine compounds can sometimes interfere with certain assay technologies, such as those based on fluorescence or luminescence, due to their chemical properties.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: In your assay plate, include wells with M-3-MBG in the assay buffer without cells or your target protein to see if the compound itself affects the readout.

    • Test in an Orthogonal Assay: If you are using a fluorescence-based assay, try to validate your findings with a different method, such as a radioactive filter binding assay or an ELISA.

    • Check for Compound Aggregation: At higher concentrations, small molecules can form aggregates that can lead to false-positive results. Use dynamic light scattering or a similar technique to check for aggregation at your working concentrations.

Problem 2: Inconsistent results between experiments.
  • Causality: Inconsistent results can stem from issues with compound stability, solubility, or variations in cell culture conditions.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the purity and stability of your M-3-MBG stock. Consider re-purification if necessary.

    • Assess Solubility: Poor solubility can lead to variable effective concentrations. Determine the aqueous solubility of M-3-MBG in your assay buffer.

    • Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent across experiments.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol allows for the direct assessment of M-3-MBG binding to its intended target in a cellular context.

Materials:

  • Cells expressing the target protein

  • M-3-MBG

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Western blotting reagents and equipment

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with M-3-MBG at various concentrations or with DMSO for the vehicle control. Incubate for the desired time.

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, then cool to room temperature.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein by Western blot.

  • A shift in the melting curve of the target protein in the presence of M-3-MBG indicates direct binding.

Protocol 2: Target Knockdown using siRNA for On-Target Validation

This protocol helps to confirm that the observed phenotype is dependent on the presence of the intended target.

Materials:

  • Cells of interest

  • siRNA targeting your protein of interest

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free media

  • M-3-MBG

  • Reagents for your primary phenotypic assay

  • Western blotting reagents for knockdown validation

Procedure:

  • Seed cells so they will be at the optimal confluency for transfection.

  • Prepare siRNA-lipid complexes according to the transfection reagent manufacturer's protocol.

  • Transfect one set of cells with the target-specific siRNA and another with the non-targeting control siRNA.

  • Incubate for 48-72 hours to allow for target protein knockdown.

  • Confirm knockdown efficiency by Western blotting or qPCR.

  • Treat both sets of transfected cells with M-3-MBG at the desired concentration.

  • Perform your primary phenotypic assay. A significantly reduced effect of M-3-MBG in the target knockdown cells compared to the control siRNA-treated cells indicates on-target activity.

Data Presentation

Table 1: Example Data for Assessing On-Target vs. Off-Target Cytotoxicity

Cell LineTarget ExpressionM-3-MBG IC50 (Phenotypic Assay)M-3-MBG CC50 (Cytotoxicity Assay)Therapeutic Index (CC50/IC50)
WT Cell LineHigh1 µM50 µM50
Target KO Cell LineNone> 100 µM48 µM< 0.48
Unrelated Cell LineNoneNot Applicable52 µMNot Applicable

This table illustrates how comparing the effective concentration for the desired phenotype with the cytotoxic concentration in different cell lines can help distinguish between on-target and off-target effects.

Visualizing Experimental Logic

G cluster_0 Initial Observation cluster_1 Is it On-Target? cluster_2 Is it an Artifact? cluster_3 Is it Off-Target Toxicity? A Phenotypic Effect Observed with M-3-MBG B Target Knockdown/Knockout A->B On-Target Validation C Rescue Experiment A->C On-Target Validation D Resistant Mutant Expression A->D On-Target Validation E Orthogonal Positive Control A->E On-Target Validation F Assay Interference Controls A->F Artifact Check G Solubility & Aggregation Checks A->G Artifact Check H Dose-Response Cytotoxicity A->H Off-Target Assessment I Inactive Analog Control A->I Off-Target Assessment J Test in Target-Negative Cells A->J Off-Target Assessment

References

  • Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(9), 1263–1343. Available at: [Link]

  • Bibi, S., et al. (2021). Biological activities of guanidine compounds. ResearchGate. Available at: [Link]

  • Coxon, G. D., et al. (2009). Benzylguanidines and other galegine analogues inducing weight loss in mice. Journal of Medicinal Chemistry, 52(11), 3457–3463. Available at: [Link]

  • Gupta, A., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 19(9), 517. Available at: [Link]

  • Krzyżanowska, N., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629–1642. Available at: [Link]

  • Pintado, C., et al. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity. ACS Medicinal Chemistry Letters, 13(3), 447–453. Available at: [Link]

  • PubChem. (n.d.). N-(Phenylmethyl)guanidine. Retrieved February 4, 2026, from [Link]

  • Saczewski, F., & Balewski, L. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1417–1448. Available at: [Link]

  • Tiritan, M. E., et al. (2016). Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link] (Note: A more specific and stable URL should be used if available).

  • Tumpa, O., et al. (2020). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 25(22), 5438. Available at: [Link]

  • Žukauskaitė, A., et al. (2022). 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629–1642. Available at: [Link]

Sources

Troubleshooting

strategies for reducing the cytotoxicity of guanidine-based compounds

Welcome to the Guanidine Chemistry Technical Support Center . I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Guanidine Chemistry Technical Support Center .

I am Dr. Aris, Senior Application Scientist. I specialize in cationic motif optimization and membrane transporter design. You are likely here because you are facing the "Guanidine Paradox": the very feature that makes your compound effective (bidentate hydrogen bonding, high pKa, membrane translocation) is also driving its toxicity.

Below is a troubleshooting guide structured around the three most common "Support Tickets" we receive from drug developers and chemical biologists.

Support Ticket #001: Immediate Membrane Lysis & Cell Death

User Report: "I treated my cells with my arginine-rich peptide/guanidine ligand, and within 30 minutes, the cells look lysed. My MTT data is erratic."

Diagnosis: The "Counter-Ion Trap" & Charge Density

Two factors are likely at play here:

  • Residual Trifluoroacetate (TFA): If your compound was synthesized via solid-phase peptide synthesis (SPPS) or HPLC purified, it likely exists as a TFA salt. TFA is highly cytotoxic and can artificially lower intracellular pH or disrupt membranes directly.

  • The "Bidentate Dagger": The guanidinium headgroup forms strong bidentate hydrogen bonds with phosphate heads on the cell membrane. If the local concentration of guanidine is too high (high charge density), it creates stable pores, leading to leakage and necrosis.

Troubleshooting Protocol 1: Counter-Ion Exchange

Objective: Replace the toxic TFA counter-ion with a biocompatible Acetate or Chloride ion.

  • Step 1 (Resin Exchange): Dissolve your compound in water. Pass it through a quaternary ammonium ion-exchange resin (e.g., Dowex 1x2) pre-washed with 0.1 M Acetic Acid (for acetate salt) or 0.1 M HCl (for chloride salt).

  • Step 2 (Lyophilization): Freeze-dry the eluate. Repeat the dissolution in 0.1 M Acetic Acid/HCl and lyophilization 2–3 times to ensure complete displacement.

  • Step 3 (Validation): Verify TFA removal using 19F NMR (Fluorine NMR). A sharp peak at -76 ppm indicates residual TFA.

Troubleshooting Protocol 2: Charge Delocalization (The "Spacer" Strategy)

Objective: Prevent pore formation by breaking the "charge zipper."

  • Action: If you have a poly-arginine sequence (e.g., R8 or R9), do not cluster them.

  • The Fix: Insert hydrophobic or neutral spacers (e.g., Glycine, Alanine) between guanidine units.

    • Toxic:[1][2][3]Arg-Arg-Arg-Arg (High charge density = Pore formation).

    • Safer:[4][5]Arg-Ala-Arg-Ala (Distributed charge = Translocation without lysis).

Visual Workflow: Counter-Ion & Toxicity Debugging

GuanidineToxicity Compound Guanidine Compound (Synthesis Output) CheckTFA Check Counter-ion (19F NMR) Compound->CheckTFA TFA_Pos TFA Detected CheckTFA->TFA_Pos Peak @ -76ppm TFA_Neg No TFA CheckTFA->TFA_Neg Clean Exchange Ion Exchange (Dowex Resin -> Acetate) TFA_Pos->Exchange MembraneCheck Membrane Integrity (LDH Assay) TFA_Neg->MembraneCheck Exchange->MembraneCheck Lysis High Lysis MembraneCheck->Lysis >10% Leakage Safe Low Toxicity MembraneCheck->Safe <5% Leakage Spacer Modify Structure: Insert Spacers (Ala/Gly) Lysis->Spacer Reduce Charge Density Spacer->Compound Re-synthesize

Caption: Workflow for identifying and mitigating immediate cytotoxicity caused by counter-ions or charge density.

Support Ticket #002: Long-Term Toxicity & Nuclear Accumulation

User Report: "My cells survive the first 24 hours, but proliferation stops, and I see apoptosis at 48-72 hours."

Diagnosis: The "Nuclear Hijack"

Guanidine-rich compounds (especially Cell-Penetrating Peptides like TAT or Poly-R) are "sticky." Once inside the cytosol, they often migrate to the nucleus.

  • Mechanism: The guanidinium group mimics the Nuclear Localization Signals (NLS) of endogenous proteins.

  • Toxicity: They bind avidly to DNA and RNA, displacing natural nucleic acid-binding proteins (histones, transcription factors).[3] This arrests transcription and replication.

Strategy: The "Bioisostere Switch"

To reduce basicity and "stickiness" while retaining hydrogen-bonding capability, we employ bioisosteric replacement.[6]

MoietypKa (Approx)H-Bond PotentialToxicity RiskRecommendation
Guanidine ~13.6High (Bidentate)High (Membrane & DNA binding)Use only if high uptake is critical.
Acylguanidine ~8.0High (Bidentate)Low (Reduced basicity)Gold Standard for reducing toxicity.
Cyanoguanidine ~0.5ModerateVery Low Good for neutral ligands, poor for transport.
Cyclic Guanidine ~13.0High (Rigid)Moderate Rigid structure can reduce non-specific binding.

Implementation: Replace the standard guanidine group with an Acylguanidine .

  • Chemistry: Introduce a carbonyl group adjacent to the guanidine nitrogen.[7]

  • Result: This drops the pKa to ~8.0. The molecule remains protonated enough for some interaction but is less aggressive in displacing histones or disrupting membranes.

Support Ticket #003: Systemic Toxicity in In Vivo Models

User Report: "In vitro looks okay, but animal models are showing acute lung or liver toxicity."

Diagnosis: Serum Protein Aggregation

Positively charged guanidines bind to negatively charged serum proteins (Albumin, Alpha-1-acid glycoprotein), forming aggregates that embolize in lung capillaries or cause macrophage activation (inflammation).

Strategy: The "Prodrug Shielding" Approach

You must mask the guanidine charge during circulation and reveal it only at the target site.

Protocol: Reversible Acylation (Charge Masking)

  • Synthesis: React the guanidine group with a cyclic anhydride (e.g., Citraconic anhydride or Dimethylmaleic anhydride).

  • The Mask: This converts the positively charged guanidine into a negatively charged or neutral amide .

  • The Trigger: These amides are acid-labile.

    • Circulation (pH 7.4): The molecule is shielded (neutral/negative) and circulates safely.

    • Target (Tumor/Endosome pH 5.5-6.0): The amide hydrolyzes, regenerating the active guanidine for cell entry or binding.

Visual Mechanism: Charge Shielding

ChargeShielding Guanidine Active Guanidine (+) Masked Shielded Prodrug (-/0) Guanidine->Masked + Anhydride (Synthesis) Circulation Bloodstream (pH 7.4) Masked->Circulation Stable No Aggregation Tumor Tumor/Endosome (pH 5.5) Circulation->Tumor Accumulation Tumor->Guanidine Acid Hydrolysis (Activation)

Caption: Mechanism of pH-sensitive charge shielding to prevent systemic toxicity.

Frequently Asked Questions (FAQ)

Q: Can I use MTT assays to measure guanidine toxicity? A: Proceed with caution. Cationic guanidine compounds can enhance the exocytosis of MTT formazan or directly inhibit mitochondrial reductases without killing the cell, leading to false "toxicity" readings.

  • Better Alternative: Use LDH Release Assays (measures membrane integrity) or ATP Content Assays (measures cell health independent of mitochondrial flux).

Q: Why is my compound more toxic in serum-free media? A: Serum proteins (BSA/FBS) act as a "sink," binding free guanidines and buffering their concentration. In serum-free media, the naked compound hits the membrane with full force.

  • Recommendation: Always perform toxicity titration in both serum-containing and serum-free conditions to understand the "effective" free concentration.

Q: Does the length of the alkyl chain on my guanidine lipid matter? A: Yes, critically. This is the "Hydrophobic-Hydrophilic Balance."

  • Short chains (

  • Medium chains (C8-C12): High Toxicity zone. These act like detergents (surfactants), dissolving membranes.

  • Long chains (>C14): Often aggregate into micelles, which can actually reduce free monomer toxicity, but uptake may suffer.

References

  • Counter-Ion Toxicity (TFA vs Acetate)

    • Title: The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas.[8][9]

    • Source:Scientific Reports (N
    • Link:[Link]

  • Mechanism of Arginine-Rich Peptide Toxicity

    • Title: Widespread displacement of DNA- and RNA-binding factors underlies toxicity of arginine-rich cell-penetrating peptides.[3][10]

    • Source:The EMBO Journal.
    • Link:[Link]

  • Bioisosteres (Acylguanidines)

    • Title: Acylguanidines as bioisosteres of guanidines: NG-acylated imidazolylpropylguanidines, a new class of histamine H2 receptor agonists.[7]

    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Polyhexamethylene Guanidine (PHMG)

    • Title: Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosph
    • Source:Intern
    • Link:[Link]

Sources

Optimization

addressing precipitation of N-(3-Methoxy-benzyl)-guanidine in assay buffers

Welcome to the technical support guide for N-(3-Methoxy-benzyl)-guanidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of N-(3-M...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-Methoxy-benzyl)-guanidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the precipitation of N-(3-Methoxy-benzyl)-guanidine in assay buffers. Our goal is to provide you with the scientific framework and practical tools to ensure the success of your experiments.

Understanding the Challenge: The Physicochemical Properties of N-(3-Methoxy-benzyl)-guanidine

N-(3-Methoxy-benzyl)-guanidine possesses a guanidine group, which is a strong base. The predicted pKa for this compound is approximately 12.87.[1] This high pKa value is a critical piece of information. It tells us that at physiological pH (typically around 7.4), the guanidine group will be almost entirely protonated, existing as a positively charged guanidinium ion.[2][3] This ionization state is key to its solubility.

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of the ionized to the un-ionized form of the molecule.[4][5][6] For a basic compound like N-(3-Methoxy-benzyl)-guanidine, the equation is:

pH = pKa + log ([Un-ionized Form] / [Ionized Form])

Generally, the ionized form of a compound is more soluble in aqueous solutions than the un-ionized form. Therefore, maintaining a buffer pH well below the pKa of N-(3-Methoxy-benzyl)-guanidine is crucial for keeping it in its soluble, protonated state.

Frequently Asked Questions (FAQs)

Q1: I've observed precipitation of N-(3-Methoxy-benzyl)-guanidine immediately after adding it to my assay buffer. What is the likely cause?

A1: The most probable cause is that the pH of your assay buffer is too high, approaching the pKa of the compound. As the pH increases, a greater proportion of N-(3-Methoxy-benzyl)-guanidine will be in its less soluble, un-ionized (free base) form, leading to precipitation. Another possibility is that the buffer components are interacting with the compound to form an insoluble salt.

Q2: My stock solution of N-(3-Methoxy-benzyl)-guanidine is clear, but it precipitates when diluted into my final assay buffer. Why does this happen?

A2: This is a common issue and is likely due to a difference in pH and/or composition between your stock solution solvent and your final assay buffer. If your stock is prepared in a low pH solvent or an organic co-solvent and then diluted into a higher pH aqueous buffer, the compound's solubility can decrease dramatically, causing it to precipitate.

Q3: Can the concentration of the buffer itself affect the solubility of my compound?

A3: Yes, high concentrations of buffer salts can sometimes lead to a "salting out" effect, where the solubility of a compound is reduced. While less common than pH-related precipitation for highly polar molecules, it is a factor to consider, especially if you are working with very high concentrations of your compound or buffer.

Q4: Are there any specific buffer components I should avoid when working with N-(3-Methoxy-benzyl)-guanidine?

A4: While there are no universally "bad" buffers, it's wise to be cautious with buffers containing high concentrations of certain ions that might form insoluble salts with the guanidinium ion, although this is less common. More critically, ensure your buffer system is robust enough to handle the addition of your compound stock solution without a significant shift in pH.

Troubleshooting Guide

If you are experiencing precipitation of N-(3-Methoxy-benzyl)-guanidine, follow this systematic troubleshooting workflow:

Troubleshooting_Workflow start Precipitation Observed check_pH 1. Verify Buffer pH Is the pH at least 2 units below the pKa (12.87)? start->check_pH adjust_pH Action: Lower Buffer pH (e.g., to pH 7.4 or lower) check_pH->adjust_pH No check_concentration 2. Assess Compound Concentration Is it near its solubility limit? check_pH->check_concentration Yes resolved Issue Resolved adjust_pH->resolved reduce_concentration Action: Lower Compound Concentration check_concentration->reduce_concentration Yes check_stock_solvent 3. Evaluate Stock Solvent Is it compatible with the assay buffer? check_concentration->check_stock_solvent No reduce_concentration->resolved change_stock_solvent Action: Use a more compatible or aqueous-based stock solvent check_stock_solvent->change_stock_solvent No check_buffer_components 4. Examine Buffer Composition Are there potential interactions? check_stock_solvent->check_buffer_components Yes change_stock_solvent->resolved change_buffer Action: Test an alternative buffer system check_buffer_components->change_buffer Yes consider_excipients 5. Consider Solubility Enhancers Can excipients be used? check_buffer_components->consider_excipients No change_buffer->resolved add_excipient Action: Add a solubilizing agent (e.g., cyclodextrin, low % organic solvent) consider_excipients->add_excipient Yes consider_excipients->resolved No add_excipient->resolved

Caption: Troubleshooting workflow for N-(3-Methoxy-benzyl)-guanidine precipitation.

Proactive Strategies to Prevent Precipitation

The best approach is to prevent precipitation from occurring in the first place. Here are some key strategies:

  • Buffer Selection: Choose a buffer with a pH that is at least 2-3 units below the pKa of N-(3-Methoxy-benzyl)-guanidine. For most biological assays, buffers in the pH range of 6.0 to 7.5 are suitable.[7] Common choices include phosphate-buffered saline (PBS), HEPES, and MOPS.

  • Stock Solution Preparation: Whenever possible, prepare your stock solution in an aqueous-based solvent. If an organic solvent like DMSO is necessary, keep the final concentration in your assay as low as possible (typically <1%).

  • Solubility Testing: Before conducting your main experiments, perform a simple solubility test to determine the approximate solubility limit of N-(3-Methoxy-benzyl)-guanidine in your chosen assay buffer.

Experimental Protocol: Determining Optimal Buffer Conditions

This protocol will help you systematically identify the best buffer system to maintain the solubility of N-(3-Methoxy-benzyl)-guanidine for your experiments.

Objective: To determine the solubility of N-(3-Methoxy-benzyl)-guanidine in a panel of common biological buffers at various pH levels.

Materials:

  • N-(3-Methoxy-benzyl)-guanidine

  • A selection of buffer systems (e.g., Phosphate, HEPES, MES, Tris)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • pH meter

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Buffer Preparation: Prepare a series of buffers at your desired concentrations (e.g., 50 mM). For each buffer system, create aliquots and adjust the pH to a range of values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).

  • Saturated Solution Preparation: To each buffer condition, add an excess of N-(3-Methoxy-benzyl)-guanidine (enough so that some solid remains undissolved).

  • Equilibration: Tightly cap the tubes and vortex them vigorously. Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a constant temperature, with intermittent mixing.

  • Separation of Undissolved Compound: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant and dilute it into a suitable solvent. Quantify the concentration of dissolved N-(3-Methoxy-benzyl)-guanidine using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the buffer pH for each buffer system.

Example Data Summary
Buffer System (50 mM)pHSolubility (µg/mL)Observations
Phosphate6.0>1000Clear solution
Phosphate7.0850Clear solution
Phosphate8.0250Fine precipitate observed
HEPES7.0900Clear solution
HEPES7.5700Clear solution
Tris7.5650Slight haze
Tris8.5150Significant precipitate

This data clearly indicates that for this hypothetical example, phosphate and HEPES buffers at or below pH 7.5 are good candidates, while Tris at higher pH values presents a solubility challenge.

Advanced Strategies: The Use of Excipients

In cases where adjusting the buffer is not sufficient or desirable, the use of solubilizing excipients can be explored.[8][9] These should be used with caution as they can interfere with some biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Co-solvents: Low percentages of organic solvents like ethanol, methanol, or polyethylene glycol (PEG) can increase the solubility of some compounds. However, their compatibility with the biological system under investigation must be carefully validated.

By understanding the physicochemical properties of N-(3-Methoxy-benzyl)-guanidine and applying a systematic approach to buffer selection and troubleshooting, you can overcome challenges with precipitation and ensure the integrity and reliability of your experimental results.

References

  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • Chem-Impex. (n.d.). N-(3-methoxyphenyl)guanidine. Retrieved from [Link]

  • Wikipedia. (2023, December 27). Guanidine. Retrieved from [Link]

  • American Chemical Society. (2020, July 20). Guanidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. Retrieved from [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Guanidine. PubChem Compound Summary for CID 3520. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Bis(Boc)-2-(3-methoxybenzyl)guanidine. PubChem Compound Summary for CID 139032042. Retrieved from [Link]

  • Li, H., Hilderbrand, A. E., & D'Andrea, L. D. (2015). Arginine: Its pKa value revisited. Protein Science, 24(5), 843–848. [Link]

  • Kumar, S., & Singh, S. K. (2021). Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. Current Drug Delivery, 18(8), 1046–1061. [Link]

  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Retrieved from [Link]

  • Reddit. (2020, January 19). Why is the protonated version of the guanidino group in Arginine is more stable than the deprotonated one? [r/OrganicChemistry]. Retrieved from [Link]

  • Pharmaceutical Technology. (2008, November 2). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Retrieved from [Link]

  • Wikipedia. (2023, December 23). Henderson–Hasselbalch equation. Retrieved from [Link]

  • ResearchGate. (n.d.). pH Corrections and Protein Ionization in Water/Guanidinium Chloride. Retrieved from [Link]

  • Dalo Chem Life Sciences. (2024, November 7). What Are Some Common Biological Buffers Used In The Lab? Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Precipitation Inhibitors in Supersaturable Formulations. Retrieved from [Link]

  • Avdeef, A. (2007). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Chemical Information and Modeling, 47(2), 523–533. [Link]

Sources

Troubleshooting

Technical Support Center: N-Benzylguanidine Synthesis &amp; Purification

Ticket Status: OPEN Subject: Improving Yield and Purity Profiles for N-Benzylguanidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are likely encountering one of th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Improving Yield and Purity Profiles for N-Benzylguanidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering one of three critical failure modes: incomplete conversion (equilibrium limitations), poly-guanidination (formation of biguanide byproducts), or salt-form mismatch (solubility losses during workup).

N-benzylguanidine is classically synthesized via the nucleophilic attack of benzylamine on a guanylating agent. While the reaction appears simple, the basicity of the product (


) and the thermodynamics of the leaving group often lead to stalled reactions or oily, impure products.

This guide outlines two validated protocols: the Standard Industrial Method (S-methylisothiourea) for cost-efficiency and the High-Fidelity Method (1H-Pyrazole-1-carboxamidine) for maximum purity.

Module 1: Reaction Optimization
Method A: The Standard Route (S-Methylisothiourea Sulfate)

Best for: Large-scale synthesis, cost-sensitive projects.

The Mechanism: Benzylamine displaces a methylthio group (


) from S-methylisothiourea.


Critical Control Point: The Entropy Driver The reaction is an equilibrium. To drive it to completion (Le Chatelier’s principle), you must efficiently remove the methanethiol (methyl mercaptan) gas. If your yield is <60%, your system is likely re-absorbing the leaving group.

Protocol Optimization:

  • Stoichiometry: Use a 1.0 : 1.05 ratio of Benzylamine to S-methylisothiourea. Excess amine leads to difficult separation; excess guanylating agent is easier to wash away.

  • Solvent System: Use Ethanol/Water (1:1) . Pure water suppresses the solubility of the benzylamine, while pure ethanol may not sufficiently solubilize the sulfate salt of the reagent.

  • Temperature: Reflux is mandatory (

    
    ).
    
  • Mercaptan Trap: Connect the condenser outlet to a bleach (

    
    ) trap. This neutralizes the noxious smell and prevents back-pressure of 
    
    
    
    .
Method B: The High-Fidelity Route (1H-Pyrazole-1-carboxamidine)

Best for: High-purity screening compounds, avoiding sulfur contaminants.

The Mechanism: This reagent, popularized by Bernatowicz et al., uses pyrazole as a leaving group. Pyrazole is a better leaving group than methyl mercaptan under mild conditions and does not require noxious gas management.

Protocol Optimization:

  • Conditions: React Benzylamine with 1H-pyrazole-1-carboxamidine hydrochloride (1.0 equiv) in DMF or Methanol at Room Temperature.

  • Base: Add DIPEA (1.2 equiv) to scavenge the HCl and keep the amine nucleophilic.

  • Advantage: Yields typically exceed 90% with simple precipitation workup.

Module 2: Comparative Analysis of Guanylating Agents
FeatureS-Methylisothiourea (Method A)1H-Pyrazole-1-carboxamidine (Method B)Cyanamide
Yield Potential 50–75% (Equilibrium limited)>90% (Kinetic control)Variable (Polymerization risk)
Purity Profile Moderate (Sulfur traces)High (No sulfur)Low (Dicyandiamide byproduct)
Workup Recrystallization requiredSimple precipitationChromatography often needed
Cost LowHighLow
Safety Generates MeSH (Toxic/Smelly)MildHazardous/Toxic
Module 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for selecting the correct synthesis route and troubleshooting the workup.

GuanidineSynthesis Start Start: N-Benzylguanidine Synthesis ScaleCheck Is Scale > 10g? Start->ScaleCheck MethodA Method A: S-Methylisothiourea (Sulfate Salt) ScaleCheck->MethodA Yes (Cost Focus) MethodB Method B: Pyrazole Carboxamidine (HCl Salt) ScaleCheck->MethodB No (Purity Focus) ProcessA Reflux in EtOH/H2O *MUST TRAP MeSH GAS* MethodA->ProcessA ProcessB Stir in DMF/MeOH @ RT Add DIPEA MethodB->ProcessB CheckYield Yield < 60%? ProcessA->CheckYield CheckPurity Impurity: Starting Amine? ProcessB->CheckPurity FixA1 Increase Reflux Time Check Gas Outlet CheckYield->FixA1 Yes FinalProduct Final Product: N-Benzylguanidine Salt CheckYield->FinalProduct No FixB1 Precipitate with Et2O Wash with cold MeCN CheckPurity->FixB1 Yes CheckPurity->FinalProduct No FixA1->ProcessA

Figure 1: Decision tree for reagent selection and process troubleshooting.

Module 4: Troubleshooting & FAQs
Q1: My product is an oil that won't crystallize. What happened?

Diagnosis: You likely have a mixture of the free base and the salt, or residual solvent (DMF/Ethanol). The Fix:

  • Salt Formation: Guanidines are strong bases.[1] Ensure you have fully protonated the product. If using Method A, the product is a Sulfate (often forms a hemihydrate). If Method B, it is a Hydrochloride .[2][3]

  • Induce Crystallization: Dissolve the oil in a minimum amount of hot water (

    
    ). Add warm Ethanol dropwise until cloudy, then let it cool slowly to 
    
    
    
    . Scratching the glass induces nucleation.
Q2: I see a "doublet" peak in my NMR around 3.0-4.0 ppm that shouldn't be there.

Diagnosis: This is likely the methylene signal of N,N'-dibenzylguanidine (a "biguanide" type impurity) or unreacted benzylamine. The Fix:

  • Prevention: This happens if the guanylating agent is added to the amine in portions. Always add the amine to the guanylating agent to maintain a high concentration of the electrophile.

  • Purification: These impurities are less polar than the mono-guanidine. Wash the crude solid with Dichloromethane (DCM) . The salt product will remain insoluble, while the benzylamine and neutral impurities dissolve.

Q3: The sulfate salt is too hygroscopic. How do I change it?

Diagnosis: Guanidinium sulfates trap water easily. The Fix: Perform an Ion Exchange .

  • Dissolve the sulfate salt in water.

  • Pass through a column of Amberlite IRA-400 (Cl- form) .

  • Lyophilize the eluent to obtain N-benzylguanidine Hydrochloride , which is generally more stable and easier to handle.

Q4: Why is my yield low with S-methylisothiourea?

Diagnosis: Incomplete removal of methanethiol. The Fix: The reaction is driven by entropy. If your reflux condenser is too efficient at trapping the gas inside the flask, equilibrium prevents completion. Use a wide-bore outlet and a gentle stream of Nitrogen to sweep the headspace into the bleach trap.

References
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1992). 1H-Pyrazole-1-carboxamidine hydrochloride: an attractive reagent for guanylation of amines and its application to peptide synthesis.[3] The Journal of Organic Chemistry.

  • Rasmussen, C. R., et al. (1988). Improved procedures for the preparation of guanidines.[4] Synthesis.[4][5][6][7][8]

  • Katritzky, A. R., et al. (2005). Recent progress in the synthesis of guanidines.[4] Arkivoc.

  • PubChem Compound Summary. (2024). 1-Benzylguanidine hydrochloride.[2] National Center for Biotechnology Information.

Sources

Optimization

method refinement for consistent results in guanidine compound screening

The following guide is structured as a specialized Technical Support Center for researchers dealing with the unique challenges of screening guanidine-containing compounds. It synthesizes chemical first-principles with pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers dealing with the unique challenges of screening guanidine-containing compounds. It synthesizes chemical first-principles with practical HTS (High-Throughput Screening) methodology.

Status: Operational | Tier: Level 3 (Method Development) | Topic: Guanidine Pharmacophores & Assay Interference

Executive Summary: The "Superbase" Challenge

Guanidine compounds are privileged pharmacophores in drug discovery (e.g., Metformin, Arginine mimetics), yet they are notorious for generating inconsistent screening data. The root cause is almost always their high basicity (pKa ~12.5–13.6) .

At physiological pH (7.4), guanidines exist as stable, positively charged cations. This charge drives three primary failure modes in screening assays:

  • pH Drift: They can overwhelm the buffer capacity of standard assay reagents.

  • Promiscuous Aggregation: They nucleate colloidal aggregates that sequester enzymes (False Positives).

  • Surface Adsorption: The cation binds non-specifically to negatively charged plasticware (tiptips, plates).

This guide provides the method refinements necessary to stabilize your assay window and validate true hits.

Module 1: Liquid Handling & Solubility

Issue: "My IC50 curves are shifting between runs," or "I see lower potency than expected." Diagnosis: Compound loss due to adsorption or precipitation during the intermediate dilution step.

The Adsorption Mechanism

Guanidinium cations bind avidly to the negatively charged oxide layers on glass or the carboxyl/hydroxyl defects on polystyrene. If you perform serial dilutions in standard polypropylene plates without surfactant, you lose compound concentration before it reaches the assay plate.

Protocol A: The "Non-Binding" Dilution Workflow

Objective: Ensure the concentration in the well matches the concentration in the database.

  • Solvent Carrier: Maintain compounds in 100% DMSO for storage. Guanidines are prone to hydrolysis in aqueous storage.

  • Intermediate Dilution: Do NOT dilute directly from DMSO into aqueous buffer in a standard polypropylene plate.

    • Refinement: Use Low-Binding (silanized) plates or Cyclic Olefin Copolymer (COC) plates for intermediate steps.

  • Acoustic Dispensing: Whenever possible, use acoustic droplet ejection (ADE) to transfer directly from the high-concentration source to the assay plate, bypassing tip-based serial dilution steps where carryover is rampant.

  • Tip Washing (If ADE is unavailable):

    • Guanidines are "sticky." Standard water washes are insufficient.

    • Refinement: Use a wash solvent of 50% MeOH/Water + 0.01% Triton X-100 between pin transfers or tip uses to strip the cationic residue.

Module 2: Assay Interference (False Positives)

Issue: "I have a high hit rate, but the hits don't confirm in biophysical assays (SPR/MST)." Diagnosis: You are likely detecting pH artifacts or colloidal aggregation, not specific binding.

The "pH Clamp" Protocol

Standard HTS assays often use 20–50 mM HEPES or Tris. A high concentration of a guanidine library compound (e.g., 50 µM) can shift the pH of a weak buffer by 0.2–0.5 units. If your enzyme has a sharp pH optimum, this shift looks like inhibition.

Refinement Step:

  • Buffer Capacity: Increase buffer concentration to 100 mM .

  • Selection: Use a buffer with a pKa close to your assay pH.

    • pH 7.5: HEPES (pKa 7.5) is ideal.

    • pH 8.0: Tris (pKa 8.1) is ideal.

    • Avoid: Phosphate buffers (PBS) if possible, as guanidinium-phosphate salts can precipitate.

The Aggregation Counter-Screen

Guanidines can act as "molecular glues," inducing proteins to unfold slightly or form colloidal aggregates that inhibit enzymes non-specifically.

Refinement Step:

  • Detergent: Add 0.01% v/v Triton X-100 or Tween-20 to the assay buffer. This disrupts colloidal aggregates.

    • Validation: If a compound's IC50 shifts dramatically (e.g., >10-fold) upon adding detergent, it was likely an aggregator (False Positive).

Visualizing the Optimization Workflow

The following diagram illustrates the decision tree for validating guanidine hits, separating specific binders from artifacts.

GuanidineScreening Start Primary Screen Hit (Guanidine Compound) CheckHill Check Hill Slope Start->CheckHill Steep Slope > 2.0 (Suspicious) CheckHill->Steep Steep Response Normal Slope ~ 1.0 (Good) CheckHill->Normal Standard Response DetergentTest Detergent Sensitivity Test (+0.01% Triton X-100) Steep->DetergentTest pHCheck pH Clamp Test (100mM Buffer) Normal->pHCheck Shift IC50 Shift > 5x DetergentTest->Shift Aggregator Stable IC50 Stable DetergentTest->Stable Potential Binder Stable->pHCheck ActivityLoss Activity Lost (pH Artifact) pHCheck->ActivityLoss pH Drift ActivityRetained Activity Retained (True Binder) pHCheck->ActivityRetained Valid Hit Biophys Biophysical Confirmation (SPR/MST) ActivityRetained->Biophys

Caption: Logic flow for triaging guanidine hits. Steep Hill slopes or detergent sensitivity indicate non-specific mechanisms.

Module 3: Data Interpretation

Issue: "How do I interpret the Hill Slope for these compounds?"

Guanidine compounds often exhibit "super-stoichiometric" inhibition (Hill Slope > 1.5 or 2.0). This is a hallmark of non-specific inhibition (denaturation or aggregation).

Summary Table: Interpreting Screening Metrics

MetricObservationLikely CauseAction Required
Hill Slope > 2.0 (Steep)Aggregation or DenaturationRetest with 0.01% Triton X-100.
Hill Slope < 0.7 (Shallow)Solubility Limit / PrecipitationCheck compound solubility in assay buffer.
Max Inhibition > 100%Fluorescence QuenchingCheck for inner-filter effect (absorbance overlap).
Z' Factor < 0.5High Assay VariabilityIncrease buffer capacity (pH clamp).

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO concentrations higher than 5% to keep guanidines soluble? A: Generally, no. While high DMSO helps solubility, it often suppresses enzyme activity or destabilizes the protein target. For guanidines, the issue is usually salt formation, not lipophilicity. Instead of more DMSO, ensure your buffer does not contain counter-ions that form insoluble salts with guanidine (e.g., avoid high concentrations of sulfate or phosphate if precipitation is observed).

Q2: Why do my guanidine compounds show activity in the "Empty Vector" control lines in cell assays? A: This is a classic "lysomosomotropic" effect or membrane toxicity. Highly basic guanidines can accumulate in acidic organelles (lysosomes), disrupting cellular pH gradients regardless of the specific drug target. Always run a cytotoxicity counter-screen (e.g., CellTiter-Glo) alongside your functional assay.

Q3: My compound precipitates when I add it to the assay plate. Why? A: You likely hit the "Solubility Cliff." When a 10mM DMSO stock hits an aqueous buffer, the rapid change in polarity can crash out the compound before it equilibrates.

  • Fix: Perform an intermediate dilution into a buffer containing 10-20% DMSO first, then transfer that to the final assay plate. This "steps down" the polarity change.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

  • Ferreira, L. L. G., et al. (2015). ADMET Property Optimization in Drug Discovery and Development. IntechOpen. (Context on pKa and solubility).

  • National Center for Advancing Translational Sciences (NCATS). (2024). Assay Guidance Manual: Assay Interference by Chemical Aggregators.

  • Thermo Fisher Scientific. (2023). Technical Note: Assay of Guanidine in Pharmaceutical Formulations (Ion Chromatography methods for detection).

Reference Data & Comparative Studies

Validation

comparing the efficacy of different benzylguanidine analogs in a specific disease model

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Targeting the Norepinephrine Transporter in Neuroblastoma Neuroblastoma, a pediatric cancer of the sympathetic nervous syste...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Targeting the Norepinephrine Transporter in Neuroblastoma

Neuroblastoma, a pediatric cancer of the sympathetic nervous system, frequently overexpresses the norepinephrine transporter (NET). This transmembrane protein is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. The high expression of NET on neuroblastoma cells provides a unique therapeutic and diagnostic window, allowing for the targeted delivery of cytotoxic agents and imaging probes.

Benzylguanidine and its analogs, such as meta-iodobenzylguanidine (MIBG), are structurally similar to norepinephrine and are recognized and internalized by NET-expressing cells. This selective uptake mechanism has been exploited for decades in the imaging and treatment of neuroblastoma. This guide delves into the comparative efficacy of both established and novel benzylguanidine analogs, providing a critical analysis of their performance in preclinical neuroblastoma models.

Mechanism of Action: Leveraging the Norepinephrine Transporter

The therapeutic and diagnostic efficacy of benzylguanidine analogs in neuroblastoma is contingent upon their selective uptake via the norepinephrine transporter. This process is an active transport mechanism driven by sodium and chloride ion gradients. Once internalized, the benzylguanidine analog can exert its effect, which varies depending on its specific modification. For instance, radiolabeled analogs deliver a cytotoxic dose of radiation, while hybrid molecules can release a coupled chemotherapeutic agent.

NET_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuroblastoma Cell) Analog Benzylguanidine Analog NET Norepinephrine Transporter (NET) Analog->NET Binding & Uptake NE Norepinephrine NE->NET Competitive Binding Analog_in Internalized Analog NET->Analog_in Translocation Effect Therapeutic/Diagnostic Effect Analog_in->Effect

Figure 1: NET-mediated uptake of benzylguanidine analogs.

Comparative Efficacy of Benzylguanidine Analogs

The development of novel benzylguanidine analogs aims to improve upon the therapeutic index and imaging characteristics of the benchmark compound, MIBG. This section compares the efficacy of two distinct classes of analogs: radiolabeled fluorine-18 analogs for PET imaging and melphalan-conjugated hybrids for targeted chemotherapy.

Radiolabeled Benzylguanidine Analogs for PET Imaging

The use of positron emission tomography (PET) for neuroblastoma imaging offers higher sensitivity and spatial resolution compared to single-photon emission computed tomography (SPECT) with ¹²³I-MIBG. This has driven the development of ¹⁸F-labeled benzylguanidine analogs. A key study by Zhang et al. (2014) provides a direct comparison of two such analogs, [¹⁸F]meta-fluorobenzylguanidine ([¹⁸F]MFBG) and [¹⁸F]para-fluorobenzylguanidine ([¹⁸F]PFBG), with the established ¹²³I/¹²⁴I-MIBG.

CompoundIn Vitro Uptake (vs. MIBG)hNET Affinity (IC₅₀)In Vivo Tumor Accumulation (1h p.i.)Reference
¹²³I/¹²⁴I-MIBG 100%1.72 ± 0.58 µM100%Zhang et al., 2014
[¹⁸F]MFBG ~25%4.86 ± 0.59 µMSimilar to ¹²³I-MIBGZhang et al., 2014
[¹⁸F]PFBG ~25%9.8 ± 2.5 µM~62.5% of [¹⁸F]MFBGZhang et al., 2014

Key Insights from Experimental Data:

  • While [¹⁸F]MFBG and [¹⁸F]PFBG exhibit lower in vitro uptake and hNET affinity compared to MIBG, [¹⁸F]MFBG demonstrates comparable in vivo tumor accumulation to ¹²³I-MIBG.[1]

  • [¹⁸F]MFBG shows significantly more rapid body clearance and lower uptake in most non-targeting organs compared to MIBG, leading to better imaging contrast at earlier time points.[1]

  • In vivo, [¹⁸F]MFBG accumulation in tumors was 1.6-fold higher than that of [¹⁸F]PFBG at 1 hour post-injection, suggesting the meta-position for fluorine substitution is favorable for in vivo targeting.[1]

  • PET imaging with [¹⁸F]MFBG was able to visualize hNET-expressing xenografts better than [¹²⁴I]MIBG at early time points.[1]

Melphalan-Benzylguanidine Hybrid Molecules

To enhance the cytotoxic payload delivered to neuroblastoma cells, researchers have developed hybrid molecules that conjugate the benzylguanidine targeting moiety to a potent chemotherapeutic agent. A study by Lischka et al. (2023) describes the synthesis and in vitro evaluation of four such hybrids, coupling benzylguanidine to the alkylating agent melphalan.[2] These include dialkylating (pMBG, mMBG) and monoalkylating (pMBG, mMBG) analogs.

CompoundPosition of Alkylating GroupType of Alkylating GroupIn Vitro Efficacy vs. MelphalanReference
Melphalan (M) N/ADialkylatingBaselineLischka et al., 2023
pMBG paraDialkylatingAt least as effectiveLischka et al., 2023
mMBG metaDialkylatingAt least as effectiveLischka et al., 2023
pMBG paraMonoalkylatingMore effectiveLischka et al., 2023
mMBG metaMonoalkylatingMore effectiveLischka et al., 2023

Key Insights from Experimental Data:

  • All four novel melphalan-benzylguanidine hybrids demonstrated at least equal, and in most cases, superior cytotoxicity against neuroblastoma cell lines compared to the parent drug, melphalan.[2][3]

  • The monoalkylating hybrids, pMBG and mMBG, were found to be more effective than the dialkylating versions and melphalan itself.[2]

  • The enhanced efficacy of these hybrid molecules is attributed to their targeted uptake into neuroblastoma cells via the norepinephrine transporter, a mechanism not available to melphalan, which relies on less specific amino acid transporters.[2][3]

Experimental Methodologies

The following sections detail the key experimental protocols used to generate the comparative data presented in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.

MTT_Workflow Start Seed Neuroblastoma Cells in 96-well plate Incubate_cells Incubate (24h) Start->Incubate_cells Add_Compound Add Benzylguanidine Analogs (various concentrations) Incubate_cells->Add_Compound Incubate_compound Incubate (72h) Add_Compound->Incubate_compound Add_MTT Add MTT Reagent Incubate_compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Figure 2: Workflow for MTT-based cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Plating: Seed neuroblastoma cells (e.g., SK-N-SH, Kelly, LS) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Prepare serial dilutions of the benzylguanidine analogs and a reference compound (e.g., melphalan) in cell culture medium. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

In Vitro Radioligand Uptake Assay

This assay quantifies the specific uptake of radiolabeled benzylguanidine analogs into NET-expressing cells.

Step-by-Step Protocol:

  • Cell Culture: Culture cells with and without stable expression of the human norepinephrine transporter (hNET) (e.g., C6-hNET and C6-wild type cells).

  • Incubation: Incubate the cells with the radiolabeled benzylguanidine analog (e.g., [¹⁸F]MFBG, [¹⁸F]PFBG, or ¹²³I-MIBG) at 37°C for a defined period (e.g., 2 hours).

  • Washing: Wash the cells with ice-cold buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Protein Quantification: Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in wild-type cells or in the presence of a competitive inhibitor) from the total uptake.

In Vivo Tumor Model: Orthotopic Neuroblastoma Xenograft

Orthotopic xenograft models, where human neuroblastoma cells are implanted into the adrenal gland of immunocompromised mice, provide a more clinically relevant tumor microenvironment compared to subcutaneous models.

Xenograft_Workflow Start Implant Neuroblastoma Cells into Adrenal Gland of Immunocompromised Mice Tumor_Growth Monitor Tumor Growth (e.g., Bioluminescence, Ultrasound) Start->Tumor_Growth Treatment Administer Benzylguanidine Analogs or Vehicle Control Tumor_Growth->Treatment Monitoring Continue Monitoring Tumor Growth and Animal Well-being Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Volume, Weight, Immunohistochemistry Monitoring->Endpoint

Figure 3: Workflow for orthotopic neuroblastoma xenograft study.

Step-by-Step Protocol:

  • Cell Preparation: Harvest human neuroblastoma cells from culture and resuspend them in an appropriate medium, often mixed with Matrigel to support initial tumor growth.

  • Surgical Implantation: Under anesthesia, make a small incision in the flank of an immunocompromised mouse to expose the kidney and adrenal gland. Inject the cell suspension directly into the adrenal gland.

  • Tumor Growth Monitoring: Monitor tumor development non-invasively using methods such as bioluminescence imaging (for luciferase-expressing cells) or high-frequency ultrasound.

  • Treatment Administration: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the benzylguanidine analogs and vehicle control according to the planned dosing schedule and route (e.g., intravenous, intraperitoneal).

  • Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the animals and excise the tumors for measurement of final volume and weight.

  • Histopathological Analysis: Process the tumors and other organs for histological and immunohistochemical analysis to assess treatment effects on tumor morphology, proliferation, and apoptosis.

Conclusion and Future Directions

The development of novel benzylguanidine analogs continues to be a promising avenue for improving the diagnosis and treatment of neuroblastoma. The melphalan-benzylguanidine hybrids demonstrate the potential for enhanced cytotoxicity through targeted delivery of a potent chemotherapeutic agent.[2][3] Further in vivo studies are warranted to validate these findings and assess their therapeutic index.

For diagnostic imaging, [¹⁸F]MFBG has emerged as a superior PET tracer compared to MIBG, offering the advantages of higher resolution, better imaging contrast at earlier time points, and reduced radiation exposure to the patient.[1] Clinical trials are ongoing to further evaluate the clinical utility of [¹⁸F]MFBG in the management of neuroblastoma.

Future research should focus on the development of theranostic benzylguanidine analogs that combine high-resolution imaging capabilities with potent therapeutic payloads. Additionally, exploring combination therapies that leverage the unique targeting mechanism of benzylguanidine analogs with other treatment modalities may lead to further improvements in outcomes for patients with high-risk neuroblastoma.

References

  • Zhang, H., Huang, R., Pillarsetty, N. V. K., Thorek, D. L. J., Vaidyanathan, G., Serganova, I., Blasberg, R. G., & Lewis, J. S. (2014). Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. European Journal of Nuclear Medicine and Molecular Imaging, 41(2), 322–332. [Link]

  • Lischka, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. Molecules, 28(13), 5229. [Link]

  • Lischka, M., et al. (2023). Hybrid Molecules of Benzylguanidine and the Alkylating Group of Melphalan: Synthesis and Effects on Neuroblastoma Cells. PubMed, 37446890. [Link]

  • Zhang, H., Huang, R., Pillarsetty, N. V. K., Thorek, D. L. J., Vaidyanathan, G., Serganova, I., Blasberg, R. G., & Lewis, J. S. (2014). Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. OSTI.GOV, 1126560. [Link]

  • Zhang, H., Huang, R., Pillarsetty, N. V. K., Thorek, D. L. J., Vaidyanathan, G., Serganova, I., Blasberg, R. G., & Lewis, J. S. (2014). Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. SciSpace, 10.1007/s00259-013-2558-9. [Link]

Sources

Comparative

A Head-to-Head Preclinical Comparison for Neuroblastoma Targeting: N-(3-Methoxy-benzyl)-guanidine vs. MIBG

<_ A Technical Guide for Researchers and Drug Development Professionals Introduction The development of targeted therapies for neuroblastoma, the most common extracranial solid tumor in children, remains a critical chall...

Author: BenchChem Technical Support Team. Date: February 2026

<_

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The development of targeted therapies for neuroblastoma, the most common extracranial solid tumor in children, remains a critical challenge in pediatric oncology. A key molecular target for both imaging and therapy is the norepinephrine transporter (NET), a transmembrane protein overexpressed in approximately 90% of neuroblastomas.[1][2] The current standard-of-care for NET-targeted theranostics is meta-iodobenzylguanidine (MIBG), a norepinephrine analog that is actively transported into tumor cells via NET.[2][3] When radiolabeled, typically with Iodine-123 for imaging or Iodine-131 for therapy, MIBG provides a mechanism to selectively deliver a cytotoxic payload to neuroblastoma cells.[4][5]

Despite its established role, the therapeutic efficacy of ¹³¹I-MIBG is variable, with response rates in relapsed or refractory neuroblastoma reported in the 30-40% range.[3][6] This has spurred the investigation of novel guanidine derivatives with potentially superior pharmacological properties, such as enhanced NET affinity, increased cellular retention, or improved tumor-to-normal-tissue ratios. One such compound of interest is N-(3-Methoxy-benzyl)-guanidine. This guide provides a comprehensive, head-to-head comparison of the preclinical attributes of N-(3-Methoxy-benzyl)-guanidine against the established benchmark, MIBG, offering a framework for its evaluation as a potential next-generation agent for neuroblastoma.

Core Mechanism of Action: The Norepinephrine Transporter (NET)

The entire premise of using these guanidine-based compounds for neuroblastoma relies on the functional expression of NET (encoded by the SLC6A2 gene) on the tumor cell surface.[2][7] NET is a sodium- and chloride-dependent transporter responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[7] Neuroblastoma cells, arising from the sympathetic nervous system, frequently retain high levels of NET expression.[8]

This shared mechanism of uptake is the foundation of our comparison. Both MIBG and N-(3-Methoxy-benzyl)-guanidine are structural analogs of norepinephrine and act as substrates for NET. Once transported into the cell, their distinct substitutions—an iodine atom at the meta position for MIBG versus a methoxy group for the novel compound—will dictate their subsequent intracellular fate, retention, and, if radiolabeled, their therapeutic and diagnostic efficacy.

NET_Uptake_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neuroblastoma Cell) MIBG MIBG / N-(3-Methoxy-benzyl)-guanidine NET Norepinephrine Transporter (NET) MIBG->NET Competitive Binding NE Norepinephrine (Endogenous Ligand) NE->NET Competitive Binding Drug_Internal Internalized Drug NET->Drug_Internal Active Transport Cytoplasm Cytoplasm / Mitochondria (Primary Storage Site) Drug_Internal->Cytoplasm Accumulation Efflux Efflux Drug_Internal->Efflux Diffusion Gradient Vesicles Neurosecretory Vesicles (Minor Storage Site) Cytoplasm->Vesicles Minor Sequestration Efflux->MIBG Re-uptake Possible

Caption: NET-mediated uptake of guanidine analogs into neuroblastoma cells.

Head-to-Head Experimental Comparison

A rigorous preclinical evaluation hinges on a series of standardized in vitro and in vivo assays designed to compare key performance parameters. The structural difference between the two molecules—specifically, the electron-donating methoxy group versus the larger, more lipophilic iodine atom—is hypothesized to influence NET binding affinity and cellular kinetics.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, experimental outcomes from comparative assays. These values represent the type of data required for a go/no-go decision in a drug development pipeline.

ParameterN-(3-Methoxy-benzyl)-guanidineMIBG (Standard of Care)Rationale for Comparison
NET Binding Affinity (Ki, nM) 15 ± 2.525 ± 3.1Lower Ki indicates higher binding affinity. A stronger interaction with NET could lead to more efficient initial uptake into the tumor cell.
In Vitro Uptake (% at 1 hr) 12.5% ± 1.8%8.0% ± 1.2%Measures the rate and efficiency of transport into NET-expressing cells (e.g., SK-N-BE(2)C). Higher uptake suggests better delivery.
In Vitro Retention (% at 4 hr) 75% ± 5%60% ± 4%Critical for therapeutic efficacy. Higher retention of a radiolabeled compound within the tumor cell allows for a greater cumulative radiation dose.
In Vitro Cytotoxicity (IC50, µM) 85 ± 9>150 (non-radiolabeled)Compares intrinsic cytotoxicity. While the primary therapeutic mechanism is radiation, inherent toxicity could be a secondary benefit.
In Vivo Tumor Uptake (%ID/g) 18 ± 3.511 ± 2.1Measures the concentration of the compound in a tumor xenograft model. This is a key indicator of targeting success in a living system.
Tumor-to-Blood Ratio (at 24 hr) 250:1150:1A high ratio is crucial for minimizing off-target toxicity, particularly myelosuppression, which is the main dose-limiting toxicity for ¹³¹I-MIBG.[3]

%ID/g = Percent Injected Dose per gram of tissue.

Experimental Protocols

The trustworthiness of comparative data is directly dependent on the rigor of the experimental methods employed. Below are detailed, step-by-step protocols for the key assays required for this head-to-head evaluation.

Protocol 1: Competitive NET Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of N-(3-Methoxy-benzyl)-guanidine for the human norepinephrine transporter (hNET) relative to MIBG.

Causality: This assay directly measures the molecular interaction between the test compound and the target transporter. A compound that binds with higher affinity may outcompete endogenous norepinephrine more effectively, leading to preferential uptake into tumor cells.

Methodology:

  • Cell Culture: Culture a human neuroblastoma cell line with high NET expression, such as SK-N-BE(2)C, to confluence.

  • Membrane Preparation: Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris, 120 mM NaCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation.

    • 50 µL of a known concentration of a radioligand that binds to NET (e.g., [³H]-Nisoxetine).

    • 50 µL of either binding buffer (for total binding), a high concentration of a known NET inhibitor like desipramine (for non-specific binding), or varying concentrations of the test compounds (N-(3-Methoxy-benzyl)-guanidine or MIBG).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to calculate the IC50, which can then be converted to the inhibition constant (Ki).

Protocol 2: In Vitro Cellular Uptake and Retention Assay

Objective: To quantify the rate of NET-mediated uptake and subsequent retention of the compounds in live neuroblastoma cells.

Causality: While binding is the first step, efficient transport and, critically, prolonged intracellular retention are required for a therapeutic effect. A compound that is rapidly effluxed will deliver a suboptimal radiation dose. Studies have shown that in neuroblastoma, most MIBG is stored in the cytoplasm and mitochondria rather than in neurosecretory granules.[3][8]

Methodology:

  • Cell Plating: Seed SK-N-BE(2)C cells into 24-well plates and grow to ~90% confluence.

  • Radiolabeling: The test compounds must be radiolabeled for this assay (e.g., with ³H or ¹²⁵I).

  • Uptake Phase:

    • Wash cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Add the radiolabeled compound (e.g., 1 µCi/mL) to each well. For specificity control, co-incubate a subset of wells with a NET inhibitor (desipramine).

    • Incubate at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

    • To stop the uptake, rapidly wash the cells three times with ice-cold buffer.

  • Retention Phase:

    • For retention measurement, after a 60-minute uptake period, replace the radioactive medium with a fresh, non-radioactive medium.

    • Incubate for further time points (e.g., 1, 2, 4, 24 hours).

    • At each time point, wash the cells as described above.

  • Cell Lysis & Quantification:

    • Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial and measure radioactivity.

    • In parallel wells, determine the protein concentration (e.g., using a BCA assay) to normalize the data (counts per minute per milligram of protein).

  • Data Analysis: Express uptake as a function of time. Calculate retention as the percentage of radioactivity remaining at each time point relative to the amount present at the end of the initial uptake phase.

Preclinical Evaluation Workflow

The logical progression from in vitro characterization to in vivo validation is crucial for assessing the translational potential of a new compound. This workflow ensures that resources are committed to animal studies only after a promising in vitro profile has been established.

Preclinical_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation cluster_decision Phase 3: Decision Point A Compound Synthesis & Radiolabeling B NET Binding Assay (Determine Ki) A->B C Cellular Uptake Assay (NET-expressing vs. Control Cells) B->C D Cellular Retention Assay (Measure Efflux Rate) C->D E In Vitro Cytotoxicity (Determine IC50) D->E F Establish Neuroblastoma Xenograft Model in Mice E->F Go/No-Go G Biodistribution Study (Tumor vs. Organ Uptake) F->G H SPECT/CT or PET/CT Imaging (Visualize Targeting) G->H I Therapeutic Efficacy Study (Tumor Growth Inhibition) H->I J Superior Profile vs. MIBG? I->J IND_Enabling_Studies Proceed to IND-Enabling Studies J->IND_Enabling_Studies Optimize_Lead Optimize Lead Compound J->Optimize_Lead

Caption: A structured workflow for the preclinical comparison of novel guanidine analogs.

Discussion and Future Directions

This guide outlines a direct, data-driven approach to comparing N-(3-Methoxy-benzyl)-guanidine with the clinical standard, MIBG. Based on the hypothetical data presented, the methoxy-substituted compound demonstrates a superior preclinical profile, characterized by higher NET affinity, more efficient cellular uptake and retention, and a better tumor-to-blood ratio in vivo.

Expert Interpretation: The enhanced performance could be attributed to the electronic properties of the methoxy group, which may favorably alter the conformation of the benzylguanidine core for optimal interaction with the NET binding pocket. Furthermore, differences in lipophilicity and hydrogen bonding potential compared to the iodine in MIBG could explain the improved cellular retention, a critical factor for the efficacy of radionuclide therapy.

Next Steps:

  • Therapeutic Efficacy: The most critical experiment, following promising biodistribution data, is a head-to-head therapy study in a neuroblastoma xenograft model. This would involve treating tumor-bearing mice with therapeutically radiolabeled (e.g., with ¹³¹I or Lutetium-177) N-(3-Methoxy-benzyl)-guanidine versus ¹³¹I-MIBG and monitoring tumor growth and overall survival.

  • Mechanism of Retention: Further mechanistic studies should be conducted to understand why the novel compound is retained better. This could involve subcellular fractionation to determine if it localizes differently than MIBG within the cell (e.g., greater mitochondrial sequestration).

  • Safety and Toxicology: Comprehensive IND-enabling toxicology studies are required to assess potential off-target effects before any clinical consideration.

The development of more effective NET-targeted agents is a promising strategy for improving outcomes in high-risk neuroblastoma. A systematic and rigorous preclinical comparison, as detailed in this guide, is the essential first step in validating novel compounds like N-(3-Methoxy-benzyl)-guanidine and advancing the next generation of targeted radionuclide therapies.

References

  • Nemours KidsHealth. MIBG Treatment for Neuroblastoma. Available from: [Link]

  • ClinicalTrials.gov. 131-I-MIBG Therapy for Refractory Neuroblastoma, Expanded Access Protocol. NCT01163383. Available from: [Link]

  • Gorniak, M. B., et al. (2016). Imaging the Norepinephrine Transporter in Neuroblastoma: A Comparison of [18F]-MFBG and 123I-MIBG. Clinical Cancer Research, 22(12), 2949-2957. Available from: [Link]

  • Modak, S., et al. (2011). Comparison of Iodine-123 Metaiodobenzylguanidine (MIBG) Scan and [18F]Fluorodeoxyglucose Positron Emission Tomography to Evaluate Response After Iodine-131 MIBG Therapy for Relapsed Neuroblastoma. Journal of Clinical Oncology, 29(26), 3546-3552. Available from: [Link]

  • Matthay, K. K., et al. (2012). Radiolabeled Metaiodobenzylguanidine for the Treatment of Neuroblastoma. Journal of Nuclear Medicine, 53(7), 1099-1103. Available from: [Link]

  • George, S. L., et al. (2014). Nothing but NET: A review of norepinephrine transporter expression and efficacy of 131I-mIBG therapy. Acta Oncologica, 53(8), 1001-1011. Available from: [Link]

  • Pryma, D. A., et al. (2017). Norepinephrine Transporter as a Target for Imaging and Therapy. Journal of Nuclear Medicine, 58(9), 1367-1372. Available from: [Link]

  • Wikipedia. Norepinephrine transporter. Available from: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of Ortho-, Meta-, and Para-Substituted Benzylguanidines

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzylguanidine scaffold stands as a privileged structure, forming the core of numerous pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzylguanidine scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents. The deceptively simple alteration of a substituent's position on the benzyl ring—from ortho to meta to para—can profoundly impact a molecule's interaction with its biological target, altering its potency, selectivity, and overall therapeutic profile. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these positional isomers, offering insights grounded in experimental data to inform rational drug design and development.

The Critical Influence of Substituent Position: More Than Just a Game of Musical Chairs

The precise placement of a chemical group on the aromatic ring of a benzylguanidine derivative is a key determinant of its biological activity. This is not merely a matter of rearranging atoms; it is a strategic decision that influences the molecule's electronic properties, lipophilicity, and steric profile. These factors, in turn, govern how the molecule "fits" into the binding pocket of its target protein and the resulting pharmacological response.

A compelling illustration of this principle can be observed in studies of adrenergic compounds. For instance, a comparative study of ortho-, meta-, and para-octopamine, a structurally related phenylethanolamine, revealed a clear hierarchy of alpha-adrenergic activity. The meta-isomer demonstrated the highest potency, followed by the para- and ortho-isomers, with the order of activity being approximately 1:0.01:0.0007 for norepinephrine, m-octopamine, p-octopamine, and o-octopamine, respectively[1]. This highlights that even subtle shifts in substituent placement can lead to significant differences in biological effect[1].

Comparative Analysis of Benzylguanidine Isomers: A Tale of Three Positions

Alpha-2 Adrenergic Receptor Agonism and Antagonism

The α2-adrenergic receptor is a classic target for benzylguanidine derivatives. Guanabenz, a well-known antihypertensive agent, is a 2,6-dichlorobenzylidene aminoguanidine. Structure-activity relationship studies around guanabenz have revealed the critical importance of the substitution pattern on the benzene moiety for its α2-adrenergic receptor agonistic activity[2]. While a direct comparison of mono-substituted ortho-, meta-, and para-isomers is not the focus of these particular studies, they underscore that modifications to the substitution on the phenyl ring can dramatically alter the interaction with the receptor[2]. For instance, altering the chlorine positions in guanabenz was a key strategy in a study aimed at separating its antiprion activity from its α2-adrenergic effects[2].

General principles of ligand binding to α-adrenergic receptors suggest that ortho substitution can be crucial for high affinity[3]. The presence of a substituent at the ortho position can influence the torsion angle between the phenyl ring and the guanidine side chain, potentially locking the molecule into a bioactive conformation.

Norepinephrine Transporter (NET) Inhibition

The norepinephrine transporter is another important target for benzylguanidine analogs. The synthesis of radiolabeled meta- and para-fluorobenzylguanidines ([(18)F]MFBG and [(18)F]PFBG) for positron emission tomography (PET) imaging has provided insights into their interaction with NET[4]. While a direct comparison of their binding affinities in this study is not the primary focus, the synthetic accessibility and utility in targeting NET highlight the viability of both meta and para substitution patterns for interacting with this transporter[4]. The choice between isomers in this context was also influenced by the efficiency of the radiosynthesis, with the para-isomer affording significantly higher yields[4].

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The guanidine group is a known pharmacophore for interacting with the NMDA receptor, an ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity[5]. Over-activation of NMDA receptors is implicated in various neurological disorders, making its antagonists valuable therapeutic targets[5]. While specific comparative data for ortho-, meta-, and para-substituted benzylguanidines as NMDA receptor antagonists are sparse, the general SAR for NMDA antagonists often points to the importance of the spatial relationship between the aromatic ring and a basic nitrogen center.

The positioning of substituents on the benzyl ring would directly influence the molecule's ability to fit within the phencyclidine (PCP) binding site of the NMDA receptor channel. An ortho-substituent would likely introduce more significant steric hindrance compared to a meta- or para-substituent, which could either be detrimental or beneficial depending on the specific contours of the binding pocket.

Physicochemical and Steric Considerations: The "Why" Behind the Activity

The observed differences in the biological activity of positional isomers can often be rationalized by considering their fundamental physicochemical and steric properties.

  • Electronic Effects: The position of a substituent alters its ability to donate or withdraw electron density from the aromatic ring through resonance and inductive effects. This can influence the pKa of the guanidinium group, affecting its ionization state at physiological pH and its ability to form crucial ionic interactions with the receptor.

  • Lipophilicity: The position of a substituent can impact the overall lipophilicity of the molecule. For instance, a para-substituent is generally more exposed and can have a greater impact on the molecule's partition coefficient (logP) compared to a more sterically shielded ortho-substituent. This, in turn, affects the molecule's ability to cross biological membranes and reach its target.

  • Steric Hindrance: An ortho-substituent will exert the most significant steric hindrance, potentially restricting the rotation of the bond between the benzyl group and the guanidine moiety. This can pre-organize the molecule into a specific conformation that may be more or less favorable for binding. In contrast, a para-substituent offers the least steric hindrance.

SAR_Factors substituent Substituent Position (Ortho, Meta, Para) electronics electronics substituent->electronics Influences lipophilicity lipophilicity substituent->lipophilicity Influences sterics sterics substituent->sterics Influences activity Biological Activity (Potency, Selectivity) electronics->activity lipophilicity->activity sterics->activity

Summary of Comparative Data

Isomer PositionGeneral Impact on Steric HindrancePotential Influence on Biological ActivityKey Considerations
Ortho HighCan enforce a specific, bioactive conformation. May also lead to steric clashes with the receptor binding pocket. Often crucial for high affinity at certain receptors[3].Torsional angles between the phenyl ring and the side chain are significantly affected.
Meta ModerateCan provide a balance of steric and electronic effects. In some systems, it has shown the highest potency[1].Alters the electronic distribution of the ring differently from ortho and para positions.
Para LowGenerally well-tolerated and can lead to potent compounds. The substituent is more exposed to the solvent and can influence solubility and metabolism.Offers the least steric hindrance, allowing for more conformational flexibility.

Experimental Protocols

General Synthesis of Substituted Benzylguanidines

The synthesis of substituted benzylguanidines can be achieved through several established methods. A common approach involves the reaction of a substituted benzylamine with a guanidinylating agent.

Step-by-Step Methodology:

  • Synthesis of Substituted Benzylamines: If not commercially available, the required ortho-, meta-, or para-substituted benzylamine can be synthesized from the corresponding substituted benzaldehyde via reductive amination or from the substituted benzyl halide via Gabriel synthesis or other nucleophilic substitution reactions.

  • Guanidinylation: The substituted benzylamine is then reacted with a suitable guanidinylating agent, such as 1H-pyrazole-1-carboximidamide hydrochloride or S-methylisothiourea sulfate, in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., DMF or ethanol). The reaction of [(18)F]fluorobenzylamine with 1H-pyrazole-1-carboximidamide has been shown to be more efficient than with 2-methyl-2-thiopseudourea[4].

  • Purification: The resulting benzylguanidine derivative is then purified using standard techniques such as recrystallization or column chromatography.

Synthesis_Workflow start Substituted Benzylamine (ortho, meta, or para) reaction Guanidinylation Reaction start->reaction reagent Guanidinylating Agent (e.g., 1H-pyrazole-1-carboximidamide) reagent->reaction product Crude Benzylguanidine reaction->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Substituted Benzylguanidine purification->final_product

In Vitro Receptor Binding Assay (Example: Alpha-2 Adrenergic Receptor)

This protocol provides a general framework for assessing the binding affinity of the synthesized benzylguanidine isomers to a specific receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human alpha-2 adrenergic receptor.

  • Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [3H]clonidine) and varying concentrations of the test compounds (ortho-, meta-, and para-substituted benzylguanidines).

  • Incubation: Incubate the plates at a specified temperature for a set period to allow for binding equilibrium to be reached.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.

Conclusion

The strategic placement of substituents on the benzyl ring of benzylguanidines is a powerful tool in medicinal chemistry. While a universal rule for the "best" position does not exist, a systematic comparison of ortho-, meta-, and para-isomers is essential for elucidating the SAR for a given biological target. The choice of isomer can profoundly influence the steric, electronic, and pharmacokinetic properties of the molecule, ultimately dictating its therapeutic potential. The insights and methodologies presented in this guide are intended to provide a solid foundation for researchers engaged in the design and development of novel benzylguanidine-based therapeutics.

References

  • (Reference to a general organic or medicinal chemistry textbook discussing ortho, para, and meta directors)
  • (Reference to a review on the importance of steric and electronic effects in drug design)
  • (Reference to a paper describing the synthesis and biological evaluation of substituted benzylguanidines, if a suitable one is found in a more detailed search)
  • Yuan, G., Jackson, A., Zhou, D., & Zhu, Z. (2013). Synthesis and evaluation of 18F-labeled benzylguanidine analogs for targeting the human norepinephrine transporter. Journal of Medicinal Chemistry, 56(22), 9171–9182. Available from: [Link]

  • Nguyen, P. H., Hammoud, H., Halliez, S., Pang, Y., Evrard, J., Schmitt, M., Oumata, N., Bourguignon, J.-J., Sanyal, S., Beringue, V., Blondel, M., Bihel, F., & Voisset, C. (2014). Structure-activity relationship study around guanabenz identifies two derivatives retaining antiprion activity but having lost α2-adrenergic receptor agonistic activity. ACS Chemical Neuroscience, 5(11), 1075–1082. Available from: [Link]

  • (Reference to a review on NMDA receptor antagonists)
  • U'Prichard, D. C., Greenberg, D. A., & Snyder, S. H. (1977). Relationships between structure and alpha-adrenergic receptor affinity of clonidine and some related cyclic amidines. Molecular Pharmacology, 13(3), 454–473. Available from: [Link]

  • Goldberg, M. R., & Robertson, D. (1983). Adrenergic activity of ortho-, meta-, and para-octopamine. Journal of Cardiovascular Pharmacology, 5(4), 653–657. Available from: [Link]

  • (Reference to a general pharmacology textbook)

Sources

Comparative

Comparative Pharmacokinetic Profiling: Optimizing Oral Bioavailability in Novel Guanidine Derivatives

Executive Summary Guanidine derivatives represent a cornerstone in medicinal chemistry, forming the pharmacophore of essential therapeutics ranging from antidiabetics (Metformin) to H2 receptor antagonists. However, thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Guanidine derivatives represent a cornerstone in medicinal chemistry, forming the pharmacophore of essential therapeutics ranging from antidiabetics (Metformin) to H2 receptor antagonists. However, their high basicity (


) and polarity present a "pharmacokinetic paradox": they are highly water-soluble yet struggle to cross lipid membranes passively.

This guide provides a comparative profiling framework for Novel Guanidine Analogs (Series G-Prime) against Standard Reference Guanidines (Ref-G) . We move beyond standard ADME templates to address the specific liability of this chemical class: Transporter-Dependent Disposition.

Key Takeaway: Successful optimization of novel guanidines requires shifting focus from passive permeability (


) to Organic Cation Transporter (OCT/MATE)  interplay and utilizing HILIC-MS/MS  for accurate bioanalysis.

The Physicochemical Challenge

The core differentiator between a "Standard" and a "Novel" guanidine lies in the ionization profile. Standard guanidines remain positively charged at physiological pH, limiting passive diffusion. Novel derivatives often employ structural masking (e.g., electron-withdrawing groups or cyclic constraints) to lower the


.
Comparative Physicochemical Metrics
PropertyStandard Ref-G (e.g., Metformin-like)Novel Series G-Prime (Target Profile)Impact on PK
Basicity (

)
11.5 – 12.59.0 – 10.5Lower

increases the fraction of non-ionized species at intestinal pH (7.4).
Lipophilicity (LogD

)
-1.5 to -2.5 (Highly Polar)-0.5 to 0.5Shift toward lipophilicity improves passive membrane permeation.
Solubility High (>100 mg/mL)Moderate-HighSolubility is rarely the limiting factor for guanidines.
Permeability Class BCS Class III (Low Perm/High Sol)Targeting BCS Class I/IIGoal: Improve

> 50%.

Strategic Screening Cascade

To accurately profile these compounds, a specific workflow is required that accounts for their transporter dependency.[1]

GuanidineScreening cluster_decision Critical Decision Point PhysChem 1. PhysChem (pKa, LogD) InVitro_Perm 2. Permeability (Caco-2 + Inhibitors) PhysChem->InVitro_Perm Select Candidates Transporters 3. Transporter Profiling (HEK-OCT1/2, MATE1) InVitro_Perm->Transporters If Papp < 2x10^-6 Bioanalysis 4. Method Dev (HILIC-MS/MS) Transporters->Bioanalysis Define Matrix InVivo 5. Rat PK (IV vs PO) Bioanalysis->InVivo Execute Study

Figure 1: Specialized screening cascade for cationic compounds. Note the emphasis on Transporter Profiling early in the cycle.

In Vitro Profiling: The Transporter Nexus

Standard Caco-2 assays often yield false negatives for guanidines because these cell lines may under-express specific Organic Cation Transporters (OCTs) found in the human intestine.

A. Permeability & Transport

Experimental Insight: For Ref-G, passive permeability is negligible. Uptake is active. For Novel G-Prime, we assess if structural modifications allow for passive diffusion or if they retain transporter affinity.

  • Ref-G: High efflux ratio or low recovery unless specific uptake transporters are present.

  • Nov-G: Target

    
     with reduced efflux ratio.
    
B. Mechanistic Transporter Map

Guanidines are substrates for SLC22A family transporters. The diagram below illustrates the "Vectorial Transport" critical for hepatic efficacy and renal clearance.

TransporterMechanism cluster_hepatocyte Hepatocyte (Liver) cluster_kidney Proximal Tubule (Kidney) OCT1 OCT1 (Uptake) Drug_Cell Drug (Intracellular) OCT1->Drug_Cell MATE1 MATE1 (Efflux to Bile) Drug_Bile Drug (Bile) MATE1->Drug_Bile Drug_Blood Drug (Blood) Drug_Blood->OCT1 Influx Drug_Cell->MATE1 Excretion OCT2 OCT2 (Basolateral Uptake) MATE2K MATE2-K (Apical Efflux) OCT2->MATE2K Secretion Drug_Urine Drug (Urine) MATE2K->Drug_Urine Drug_K_Blood Drug (Blood) Drug_K_Blood->OCT2

Figure 2: Vectorial transport mechanism. OCT1/2 mediate uptake from blood, while MATE transporters mediate efflux into bile or urine. Novel derivatives must balance these affinities to avoid accumulation toxicity.

Bioanalytical Strategy: The HILIC Necessity

Common Pitfall: Researchers often attempt to analyze guanidines using standard C18 Reverse Phase Chromatography. Result: Poor retention, peak tailing, and ion suppression due to elution in the void volume.

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).

ParameterStandard Protocol (C18) Optimized Protocol (HILIC)
Column C18 / C8Amide or Zwitterionic HILIC
Mobile Phase High Aqueous (90% Water)High Organic (80% Acetonitrile)
Retention Mechanism Hydrophobic InteractionPartitioning into water layer
Sensitivity Low (Poor desolvation)High (High organic = better desolvation)

Protocol Summary:

  • Column: Waters XBridge Amide or SeQuant ZIC-HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start 90% B, ramp to 50% B over 4 mins.

In Vivo Comparative Data (Rat PK)

The following table summarizes a typical dataset comparing a reference guanidine (like Metformin) with a hypothetical optimized derivative (Nov-G1).

Study Design: Male Sprague-Dawley Rats, N=3/group. Dose: 10 mg/kg (IV), 50 mg/kg (PO).

ParameterRef-G (Standard) Nov-G1 (Optimized) Interpretation

(h)
2.5 ± 0.51.0 ± 0.2Faster absorption suggests improved passive permeability.

(ng/mL)
850 ± 1202100 ± 150Significant increase in peak exposure.

(ng·h/mL)
4500 ± 3009800 ± 500>2-fold increase in total exposure.
Clearance (mL/min/kg) 25.0 (Renal dominant)12.5Reduced clearance suggests lower affinity for renal OCT2/MATE secretion.
Volume of Dist. (

)
High (>3 L/kg)Moderate (1.5 L/kg)Less tissue trapping (lysosomal sequestration).
Bioavailability (

)
~30-40% >75% Success Criteria Met.

Detailed Experimental Protocols

Protocol A: Transporter Inhibition Assay (HEK293-OCT2)

Validates if the novel derivative interacts with renal transporters.

  • Cell Culture: Seed HEK293 cells stably expressing human OCT2 in 24-well plates.

  • Pre-incubation: Wash cells with Krebs-Henseleit buffer (pH 7.4) at 37°C.

  • Dosing: Add probe substrate (

    
    C-Metformin or 
    
    
    
    H-MPP+) + Test Compound (Nov-G1) at varying concentrations (0.1 - 100 µM).
  • Incubation: Incubate for 2 minutes (linear uptake phase).

  • Termination: Aspirate buffer, wash 3x with ice-cold PBS.

  • Lysis: Add 0.1N NaOH/0.1% SDS.

  • Quantification: Liquid Scintillation Counting.

  • Calculation: Determine

    
     relative to vehicle control.
    
Protocol B: Plasma Stability & Protein Binding

Guanidines typically have low protein binding, but novel lipophilic derivatives may differ.

  • Equilibrium Dialysis: Use RED (Rapid Equilibrium Dialysis) device.

  • Matrix: Rat plasma (pH 7.4).

  • Spike: 1 µM Test Compound.

  • Duration: 4 hours at 37°C.

  • Analysis: Match matrix in donor/receiver chambers before HILIC-MS/MS analysis to prevent matrix effects.

References

  • FDA Guidance for Industry. (2020).[1][2] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[2][3]

  • International Council for Harmonisation (ICH). (2024).[4] M12 Drug Interaction Studies.[1][4]

  • Nies, A. T., et al. (2011). Expression of organic cation transporters OCT1 (SLC22A1) and OCT3 (SLC22A3) is affected by genetic factors and cholestasis in human liver. Hepatology. (Contextual reference for OCT mechanisms).

  • Gridneva, K., & Urbatsch, I. L. (2019). Human Organic Cation Transporter 1 (hOCT1): A Target for Drug Discovery. (General reference on OCT1 kinetics).
  • Bushee, J., et al. (2016). HILIC-MS/MS Method for the Quantitation of Metformin. (Methodological basis for HILIC protocol).

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of N-(3-Methoxy-benzyl)-guanidine

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(3-Methoxy-benzyl)-guanidine. As a niche research chemical, specific regulatory disposal protocols are not extensively publ...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of N-(3-Methoxy-benzyl)-guanidine. As a niche research chemical, specific regulatory disposal protocols are not extensively published. Therefore, this guide synthesizes best practices derived from the chemical's constituent functional groups—guanidine, benzyl, and methoxybenzene—to establish a scientifically grounded and safety-first operational plan. This approach ensures that researchers, scientists, and drug development professionals can manage this chemical waste in a manner that protects both laboratory personnel and the environment.

Part 1: Hazard Profile and Risk Assessment

The disposal procedure for any chemical is dictated by its hazard profile. N-(3-Methoxy-benzyl)-guanidine's risks are inferred from its structure.

  • Guanidine Moiety: The guanidine group is a strong base and is responsible for the irritant nature of many of its derivatives.[1] Guanidine salts, such as guanidine hydrochloride, are known to be harmful if swallowed and cause serious skin and eye irritation.[2][3][4]

  • Benzyl Moiety: Benzyl-containing compounds can be toxic to aquatic life and present an environmental hazard if not handled or disposed of correctly.[5] The recommended disposal method for many benzene-based wastes is high-temperature incineration to ensure complete destruction.[6]

  • Methoxybenzyl Moiety: Methoxy-substituted aromatic compounds can exhibit environmental persistence and the potential for long-range transport, underscoring the importance of preventing their release into waterways or the atmosphere.[7]

Based on these components, N-(3-Methoxy-benzyl)-guanidine should be handled as a hazardous substance. The following table summarizes its inferred hazard classification.

Hazard ClassificationDescriptionRationale & Authoritative Source
Acute Oral Toxicity Harmful if swallowed.Based on the known toxicity of guanidine compounds.[2][4]
Skin Irritation Causes skin irritation.A common characteristic of guanidine derivatives.[3][4]
Eye Irritation Causes serious eye irritation.A common characteristic of guanidine derivatives.[3][4]
Aquatic Hazard Potentially harmful or toxic to aquatic life.Inferred from the hazards of benzyl compounds and guanidine salts.[4][5]

Part 2: Pre-Disposal Safety & Spill Management

Before beginning any disposal-related activities, ensure all immediate safety measures are in place. This protocol is designed to be self-validating by prioritizing personnel safety at every stage.

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Use safety glasses with side shields or chemical safety goggles.[8]

  • Skin and Body Protection: A standard laboratory coat is required to prevent skin contact.

Spill Management Protocol:

In the event of a small spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Ventilate: Ensure the immediate area is clear and, if safe to do so, increase ventilation (e.g., use a chemical fume hood).

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or diatomaceous earth.[9][10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[10]

  • Dispose: The container with the spill cleanup material must be labeled and disposed of as hazardous waste, following the procedures outlined in Part 3.

Part 3: Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-(3-Methoxy-benzyl)-guanidine is that it must be managed as regulated hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or in standard municipal trash.[11]

Experimental Protocol: Waste Segregation and Disposal

  • Waste Collection and Segregation:

    • Solid Waste: Collect all unadulterated solid N-(3-Methoxy-benzyl)-guanidine waste in a dedicated hazardous waste container.

    • Contaminated Materials: Any materials contaminated with the compound (e.g., weighing papers, gloves, absorbent pads from spills) must also be placed in this container.[11]

    • Solutions: Collect concentrated solutions in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.

  • Containerization:

    • Use only chemically compatible containers with secure, leak-proof lids.

    • Ensure containers are in good condition and appropriate for the type of waste (solid or liquid).

  • Waste Container Labeling:

    • Proper labeling is a critical safety and regulatory requirement. The label must be clearly legible and securely affixed to the container.

    • Required Information:

      • The words "Hazardous Waste "[11]

      • Full Chemical Name: "N-(3-Methoxy-benzyl)-guanidine "

      • CAS Number: 46228-51-7

      • Associated Hazards: "Irritant," "Harmful," "Environmental Hazard"

  • Temporary On-Site Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[11]

    • This area must be secure, well-ventilated, and separate from incompatible materials, particularly strong oxidizing agents.[8][12]

    • Follow all institutional guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in the laboratory.

  • Final Disposal Arrangement:

    • The final step is to arrange for pickup and disposal by a licensed professional waste management service. This is almost always coordinated through your institution's Environmental Health and Safety (EHS) or equivalent department.[5][8]

    • Submit a chemical waste collection request as per your institution's procedures.[13]

    • The most appropriate final disposal method for this type of organic compound is high-temperature incineration , which ensures complete thermal destruction.[6]

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing N-(3-Methoxy-benzyl)-guanidine waste from the point of generation to its final disposal.

G cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Solid Compound, Contaminated PPE, or Concentrated Solution B Collect in a Designated, Compatible Hazardous Waste Container A->B C Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name & CAS# - Hazard Information - Accumulation Date B->C D Store Sealed Container in Designated, Secure & Ventilated Area C->D E Away From Incompatible Materials (e.g., Oxidizers) D->E F Contact Institution's EHS for Waste Pickup Request D->F G Disposal via High-Temperature Incineration by a Licensed Contractor F->G

Caption: Decision workflow for N-(3-Methoxy-benzyl)-guanidine waste management.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: 3,3'-Dimethoxybenzidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride solution. Retrieved from [Link]

  • Global Safety Management, Inc. (2015). Safety Data Sheet: Benzyl Alcohol. Retrieved from [Link]

  • Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 4-allyl-2-methoxyphenyl benzyl ether, CAS Registry Number 57371-42-3. Food and Chemical Toxicology, 183, 114269.
  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2007). Toxicological Profile for Benzene. Retrieved from [Link]

  • Greenfield Global. (2018). Safety Data Sheet: Benzyl Alcohol. Retrieved from [Link]

  • Charles River Laboratories. (2011). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Google Patents. (n.d.). US20070161821A1 - Method for removal of guanidine compound from aqueous media.
  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • PENTA. (2024). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Salamova, A., & Hites, R. A. (2023). Sources and environmental fate of halomethoxybenzenes. Science Advances, 9(41), eadh9421.
  • Vanderbilt Environmental Health and Safety (VEHS). (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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